4'-O-Methylnorbelladine
Description
Properties
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLILULALIDNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291729 | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-60-6 | |
| Record name | 4579-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the 4'-O-Methylnorbelladine Biosynthesis Pathway in Amaryllidaceae
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids, many of which hold promise for the treatment of various diseases, including Alzheimer's disease and cancer. Central to the biosynthesis of these valuable compounds is the formation of 4'-O-methylnorbelladine, a key intermediate that serves as the precursor to a wide array of Amaryllidaceae alkaloids.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers, scientists, and drug development professionals working to understand and harness this vital biosynthetic pathway for the production of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the pathway's enzymes, and includes visual representations of the biochemical route and associated experimental workflows.
Introduction to Amaryllidaceae Alkaloids and the Central Role of this compound
Amaryllidaceae alkaloids (AAs) are a class of specialized metabolites characterized by their unique isoquinoline alkaloid skeletons.[5] These compounds exhibit a broad range of biological activities, including acetylcholinesterase inhibition, antiviral, and antitumor properties.[5] The biosynthesis of all AAs converges on the formation of norbelladine, which is subsequently methylated to produce the pivotal intermediate, this compound.[1][2][3][4] This molecule represents a critical branch point in the pathway, from which various structural scaffolds of AAs are derived through intramolecular phenol-phenol coupling reactions.[1] A thorough understanding of the biosynthesis of this compound is therefore essential for the metabolic engineering of plants and microbial systems to enhance the production of medicinally important AAs like galanthamine and lycorine.
The Biosynthetic Pathway to this compound
The formation of this compound is a multi-step enzymatic process that begins with precursors from the shikimate and phenylpropanoid pathways. The core pathway involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA) to form norbelladine, followed by a specific O-methylation.
Precursor Formation
-
Tyramine: Derived from the amino acid tyrosine through the action of tyrosine decarboxylase (TYDC).
-
3,4-Dihydroxybenzaldehyde (3,4-DHBA): Synthesized from the amino acid phenylalanine via the phenylpropanoid pathway.
Norbelladine Formation: A Two-Enzyme System
The condensation of tyramine and 3,4-DHBA to form norbelladine is a crucial step catalyzed by the synergistic action of two enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR).[6][7][8][9][10]
-
Condensation by Norbelladine Synthase (NBS): NBS, a member of the PR10/Bet v 1-like protein family, catalyzes the condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine.[9][11]
-
Reduction by Noroxomaritidine/Norcraugsodine Reductase (NR): The unstable norcraugsodine intermediate is then reduced by NR, an NADPH-dependent reductase, to yield the stable norbelladine.[6][7][8] Studies suggest that NBS and NR physically interact, potentially forming a metabolon to efficiently channel the reactive intermediate.[8][9][10]
O-Methylation to this compound
The final step in the formation of the key intermediate is the regioselective methylation of norbelladine at the 4'-hydroxyl group. This reaction is catalyzed by Norbelladine 4'-O-methyltransferase (N4OMT) , a SAM-dependent O-methyltransferase.[3][5] This enzyme exhibits a preference for the 4'-position, thereby directing the downstream biosynthesis towards the various classes of Amaryllidaceae alkaloids.[1][2][4]
Quantitative Data
Table 1: Properties of Norbelladine Synthase (NBS)
| Property | Value | Species | Reference |
| Molecular Weight | ~19 kDa | Narcissus pseudonarcissus | [11] |
| 17.4 kDa | Narcissus papyraceus | [9] | |
| 17.4 kDa | Leucojum aestivum | [9] | |
| Isoelectric Point (pI) | 5.5 | Narcissus pseudonarcissus | [11] |
| 5.3 | Narcissus papyraceus | [9] | |
| 5.1 | Leucojum aestivum | [9] | |
| Amino Acid Identity to NCS1 | 41% | Narcissus pseudonarcissus | [11] |
Table 2: Kinetic Parameters of Norbelladine 4'-O-methyltransferase (N4OMT)
| Substrate | Km | kcat | Vmax | Catalytic Efficiency (kcat/Km) | Species | Reference |
| Norbelladine | 1.6 µM | 1.3 min⁻¹ | - | - | Narcissus aff. pseudonarcissus | [3] |
| 169 ± 19 µM | 2.17 min⁻¹ | 10.86 ± 1.25 µM min⁻¹ | 12.82 µM⁻¹ min⁻¹ | Narcissus papyraceus | [2] | |
| N-methylnorbelladine | 1.9 µM | 2.6 min⁻¹ | - | - | Narcissus aff. pseudonarcissus | [3] |
| Dopamine | 7.3 µM | - | - | - | Narcissus aff. pseudonarcissus | [3] |
| S-adenosyl-L-methionine (SAM) | 28.5 µM | - | - | - | Narcissus aff. pseudonarcissus | [3] |
| 3,4-DHBA (with Zn²⁺) | 491 ± 51 µM | - | - | - | Narcissus papyraceus | [2] |
| 3,4-DHBA (with Ni²⁺) | 627 ± 77 µM | - | - | - | Narcissus papyraceus | [2] |
Table 3: Optimal Conditions for N4OMT Activity
| Parameter | Optimal Value | Species | Reference |
| pH | 8.8 | Narcissus aff. pseudonarcissus | [3] |
| Temperature | 45 °C | Narcissus aff. pseudonarcissus | [3] |
Experimental Protocols
Heterologous Expression and Purification of NBS and N4OMT in E. coli
This protocol provides a general framework for the expression and purification of Amaryllidaceae alkaloid biosynthetic enzymes. Specific details may need to be optimized for each target protein.
Objective: To produce and purify recombinant NBS and N4OMT for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a purification tag (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
SDS-PAGE analysis reagents
Procedure:
-
Gene Cloning: Clone the coding sequences of NBS and N4OMT into the expression vector.
-
Transformation: Transform the expression plasmids into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer, and lyse the cells by sonication on ice.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto the pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and molecular weight.
In Vitro Enzyme Assay for Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR)
Objective: To determine the activity of NBS and NR in the formation of norbelladine.[6][7]
Materials:
-
Purified recombinant NBS and NR proteins
-
Tyramine
-
3,4-dihydroxybenzaldehyde (3,4-DHBA)
-
NADPH
-
HEPES buffer (100 mM, pH 6.0)
-
Trichloroacetic acid (TCA, 20%)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a total volume of 100 µL containing:
-
80 µg of purified NBS
-
60 µg of purified NR
-
10 µM tyramine
-
300 µM 3,4-DHBA
-
1 mM NADPH
-
100 mM HEPES buffer (pH 6.0)
-
-
Incubation: Incubate the reaction mixture at 35°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding 10 µL of 20% TCA.
-
Controls: Prepare negative controls including reactions without enzymes, without substrates, and without the NADPH cofactor.
-
Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of norbelladine.
In Vitro Enzyme Assay for Norbelladine 4'-O-methyltransferase (N4OMT)
Objective: To determine the kinetic parameters of N4OMT.
Materials:
-
Purified recombinant N4OMT protein
-
Norbelladine
-
S-adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.8)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare reaction mixtures with varying concentrations of norbelladine and a fixed, saturating concentration of SAM. The reaction should contain the purified N4OMT in a suitable buffer.
-
Incubation: Incubate the reactions at the optimal temperature (45°C) for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reactions, for example, by adding an organic solvent like methanol.
-
Product Quantification: Quantify the amount of this compound produced using a calibrated LC-MS/MS method.
-
Data Analysis: Determine the initial reaction velocities at each substrate concentration and use non-linear regression analysis to fit the data to the Michaelis-Menten equation to calculate Km and Vmax.
LC-MS/MS Analysis of Amaryllidaceae Alkaloids
Objective: To identify and quantify norbelladine and this compound in enzyme assays or plant extracts.
General LC-MS/MS Parameters (example):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of alkaloids.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection. Specific parent and fragment ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM).
Note: The specific parameters for the LC-MS/MS method should be optimized for the instrument used and the specific analytes of interest.
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: A general workflow for enzyme characterization.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthesis pathway has provided a foundational understanding for the production of a vast array of Amaryllidaceae alkaloids. The identification and characterization of the key enzymes, NBS, NR, and N4OMT, have opened up new avenues for metabolic engineering and synthetic biology approaches. Future research will likely focus on the regulatory mechanisms governing this pathway, the subcellular localization of the enzymes, and the potential for creating novel alkaloids through enzyme engineering. The detailed protocols and data presented in this guide are intended to facilitate these efforts and accelerate the development of new and improved pharmaceuticals derived from the rich chemical diversity of the Amaryllidaceae family.
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 3. uniprot.org [uniprot.org]
- 4. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 7. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Isolation of 4'-O-Methylnorbelladine from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylnorbelladine, a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant Amaryllidaceae alkaloids, stands as a molecule of considerable interest to the scientific community. Its central role in the formation of compounds like galanthamine, an Alzheimer's disease therapeutic, underscores the importance of understanding its natural sources, biosynthesis, and effective isolation methodologies. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from plant sources, detailing experimental protocols, quantitative data, and the intricate biosynthetic pathways involved.
Discovery and Natural Occurrence
This compound is a naturally occurring phenethylamine alkaloid predominantly found in plants belonging to the Amaryllidaceae family. This family, comprising genera such as Narcissus (daffodils), Leucojum (snowflakes), Lycoris (spider lilies), and Crinum, is a rich reservoir of unique alkaloids. The discovery of this compound was intrinsically linked to the elucidation of the biosynthetic pathways of Amaryllidaceae alkaloids. Through tracer studies, it was established as the key intermediate, formed from the condensation of tyramine and 3,4-dihydroxybenzaldehyde, followed by a specific O-methylation.[1] Its presence has been reported in various species, including Crinum kirkii.[2]
Biosynthesis of this compound
The biosynthesis of this compound is a critical juncture in the intricate metabolic network of Amaryllidaceae alkaloid production. The pathway commences with the aromatic amino acids L-phenylalanine and L-tyrosine.
Key Biosynthetic Steps:
-
Formation of Tyramine: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to yield tyramine.
-
Formation of 3,4-Dihydroxybenzaldehyde (Protocatechuic Aldehyde): L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including hydroxylations, leads to the formation of 3,4-dihydroxybenzaldehyde.
-
Condensation to Norbelladine: Tyramine and 3,4-dihydroxybenzaldehyde undergo a condensation reaction, catalyzed by norbelladine synthase (NBS), to form a Schiff base intermediate, which is then reduced to norbelladine.[3][4]
-
O-Methylation to this compound: The final step involves the specific methylation of the 4'-hydroxyl group of norbelladine, catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT), to produce this compound.[5]
This crucial intermediate then serves as the substrate for various intramolecular oxidative phenol coupling reactions, leading to the diverse skeletons of Amaryllidaceae alkaloids.[5]
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Synthesis and characterization of norbelladine, a precursor of Amaryllidaceae alkaloid, as an anti-inflammatory/anti-COX compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]
- 5. Amaryllidaceae Alkaloid Accumulation by Plant In Vitro Systems [ouci.dntb.gov.ua]
Spectroscopic Characterization of 4'-O-Methylnorbelladine: A Technical Guide for Researchers
Introduction
4'-O-Methylnorbelladine is a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, a diverse group of natural products with a wide range of pharmacological activities, including the Alzheimer's drug galanthamine.[1][2] As a phenethylamine alkaloid, its structure is derived from norbelladine with a methyl group at the 4'-hydroxyl position.[3] Accurate structural elucidation and characterization are critical for its identification in natural extracts, for synthetic verification, and for its use in further drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, complete with data tables, experimental protocols, and a workflow visualization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments provide detailed information about the proton and carbon environments and their connectivity.
¹H NMR Spectroscopic Data
The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the ¹H NMR data for this compound recorded in methanol-d₄ (CD₃OD).
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.98 | d | H-5' |
| 6.81 | s | H-2' |
| 6.78 | d | H-6 |
| 6.72 | d | H-2, H-6 |
| 6.67 | dd | H-5 |
| 3.84 | s | 4'-OCH₃ |
| 3.75 | s | Ar-CH₂-N |
| 2.85 | t | N-CH₂-CH₂ |
| 2.75 | t | N-CH₂-CH₂ |
Data sourced from studies on norbelladine O-methyltransferase.[2]
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are obtained from HSQC and HMBC spectra.
| Chemical Shift (δ) ppm | Assignment |
| 156.9 | C-4 |
| 148.8 | C-4' |
| 146.1 | C-3' |
| 132.8 | C-1 |
| 130.9 | C-1' |
| 130.4 | C-2, C-6 |
| 122.0 | C-6' |
| 116.5 | C-5 |
| 115.9 | C-3, C-5 |
| 112.9 | C-2' |
| 56.4 | 4'-OCH₃ |
| 54.3 | Ar-CH₂-N |
| 51.9 | N-CH₂-CH₂ |
| 35.8 | N-CH₂-CH₂ |
Data sourced from studies on norbelladine O-methyltransferase.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) further allows for the structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol |
| Monoisotopic Mass | 273.1365 Da |
| [M+H]⁺ (observed) | 274.147 m/z |
Data sourced from PubChem and kinetic studies.[1][3]
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
The fragmentation pattern of this compound in positive ion mode provides characteristic product ions that are useful for its identification, particularly in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).
| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment |
| 274.00 | 137.00 | [M+H-C₈H₉O₂]⁺ |
| 274.00 | 122.00 | [M+H-C₈H₁₀NO₂]⁺ |
Data sourced from fragmentation studies.[2] The key fragments at m/z 137 and 122 are characteristic of the two aromatic rings following cleavage of the ethylamine bridge.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable spectroscopic data acquisition.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in ~0.6 mL of deuterated methanol (CD₃OD). Transfer the solution to a 5 mm NMR tube.
-
Instrument: A Bruker Avance 600 MHz spectrometer (or equivalent) equipped with a cryoprobe is recommended for high sensitivity and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 s.
-
The residual solvent signal of CD₃OD (δH 3.31) is used for chemical shift referencing.[2]
-
-
¹³C NMR Acquisition:
-
Due to the lower natural abundance of ¹³C, a larger number of scans is required.
-
Alternatively, and more efficiently, ¹³C chemical shifts are determined from 2D experiments.
-
-
2D NMR Acquisition:
-
gCOSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
gHSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
gHMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine spatial proximities between protons, which can help confirm stereochemistry and conformational details.[2]
-
Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Chromatography:
-
Utilize a C18 reversed-phase column for separation.
-
A typical mobile phase would consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometry:
-
Employ a tandem mass spectrometer such as a QTRAP or Q-Tof system.[2][3]
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition:
-
Full Scan: Acquire data over a mass range (e.g., m/z 100-500) to detect the protonated molecular ion [M+H]⁺ at m/z 274.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 274) in the first mass analyzer and fragment it in the collision cell to generate a product ion spectrum.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific fragmentation transitions, such as 274.00 → 137.00 and 274.00 → 122.00.[2]
-
-
Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
The combined application of advanced NMR and MS techniques provides a robust and definitive characterization of this compound. The data presented in this guide, including specific chemical shifts and fragmentation patterns, serves as a reliable reference for researchers in natural product chemistry, biosynthesis, and drug discovery. Adherence to the outlined protocols will ensure the acquisition of high-quality data, facilitating the unambiguous identification and structural verification of this important biosynthetic intermediate.
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus | PLOS One [journals.plos.org]
- 3. This compound | C16H19NO3 | CID 253994 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 4'-O-Methylnorbelladine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylnorbelladine, a naturally occurring benzyl-phenethylamine alkaloid, serves as a crucial biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, including the clinically significant acetylcholinesterase inhibitor, galanthamine.[1] Beyond its pivotal role in plant biochemistry, emerging research has unveiled a distinct pharmacological profile for this compound, highlighting its potential as a lead compound in various therapeutic areas. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, with a focus on its quantitative data, experimental methodologies, and known mechanisms of action.
Pharmacological Activities
The primary pharmacological activities of this compound investigated to date include butyrylcholinesterase (BuChE) inhibition, antiviral effects against Dengue virus and Human Immunodeficiency Virus 1 (HIV-1), and cytotoxic properties.
Table 1: Quantitative Pharmacological Data for this compound
| Pharmacological Activity | Assay System | Test Organism/Cell Line | Parameter | Value (µM) | Selectivity Index (SI) | Reference |
| Butyrylcholinesterase Inhibition | Ellman's Method | Human | IC₅₀ | 91.6 | - | [2] |
| Antiviral (Dengue Virus) | GFP-based Infectivity Assay | Huh7 | EC₅₀ | 44.9 | >4.9 | [3] |
| Antiviral (HIV-1) | Pseudovirus Neutralization Assay | THP-1 | EC₅₀ | - | - | [3] |
| Cytotoxicity | MTT Assay | Huh7 | CC₅₀ | >200 | - | [4] |
| Cytotoxicity | MTT Assay | THP-1 | CC₅₀ | >200 | - | [4] |
IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of BuChE by measuring the rate of hydrolysis of a substrate, butyrylthiocholine, which produces a colored product.[5][6][7]
Materials:
-
96-well microplate
-
Butyrylcholinesterase (human serum)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound)
-
Microplate reader
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
In a 96-well plate, add 20 µL of BuChE solution, 20 µL of the test compound dilution, and 140 µL of phosphate buffer to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of butyrylthiocholine iodide solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12]
Materials:
-
96-well cell culture plate
-
Human cell lines (e.g., Huh7, THP-1)
-
Cell culture medium
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve.
Antiviral Assay (Dengue Virus Infectivity Assay)
This assay measures the ability of a compound to inhibit the infection of host cells by the Dengue virus.[13][14][15][16][17]
Materials:
-
24-well or 96-well cell culture plate
-
Huh7 cells (or other susceptible cell line)
-
Dengue virus (e.g., DENV-2)
-
Cell culture medium
-
This compound (test compound)
-
Fixing and staining reagents (e.g., paraformaldehyde, crystal violet) or a reporter system (e.g., GFP-expressing virus and flow cytometry)
Procedure:
-
Seed Huh7 cells in a multi-well plate and grow to confluency.
-
Pre-incubate the virus with serial dilutions of this compound for 1 hour at 37°C.
-
Infect the cell monolayer with the virus-compound mixture.
-
After a 2-hour adsorption period, remove the inoculum and add fresh medium containing the corresponding concentration of the test compound.
-
Incubate the plates for 48-72 hours.
-
Quantify the viral infection by either counting the number of viral plaques after staining or by measuring the expression of a reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry.
-
The EC₅₀ value is determined from the dose-response curve.
Antiviral Assay (HIV-1 Pseudovirus Neutralization Assay)
This assay evaluates the ability of a compound to inhibit the entry of HIV-1 into target cells using non-replicating pseudoviruses.[18][19][20]
Materials:
-
96-well cell culture plate
-
TZM-bl cells (or other HIV-1 susceptible cell line with a luciferase reporter)
-
HIV-1 Env-pseudotyped viruses
-
Cell culture medium
-
This compound (test compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
In a separate plate, serially dilute this compound.
-
Add a standardized amount of HIV-1 pseudovirus to each well containing the diluted compound and incubate for 1 hour at 37°C.
-
Transfer the virus-compound mixture to the plate with the TZM-bl cells.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The percentage of neutralization is calculated relative to the virus control without any compound. The EC₅₀ is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated.
Butyrylcholinesterase Inhibition
Docking studies suggest that this compound interacts with the anionic site of butyrylcholinesterase, with non-covalent interactions involving amino acid residues such as Trp82.[4] This interaction is thought to be responsible for its inhibitory activity.
Caption: Interaction of this compound with Butyrylcholinesterase.
Antiviral and Cytotoxic Mechanisms
The mechanisms underlying the antiviral and cytotoxic effects of this compound are still under investigation. It is hypothesized that its antiviral activity may stem from interference with viral entry or replication processes. The observed cytotoxicity could be a result of interactions with key cellular pathways, although specific targets have not been identified.
Caption: Postulated Mechanisms of Action for this compound.
Conclusion and Future Directions
This compound has demonstrated a multifaceted pharmacological profile with potential therapeutic applications. Its inhibitory effect on butyrylcholinesterase, coupled with its antiviral and cytotoxic activities, makes it an intriguing candidate for further drug development. However, a significant knowledge gap remains concerning its specific molecular targets and the signaling pathways it modulates in mammalian cells. Future research should focus on comprehensive receptor binding screening to identify its primary cellular interactors. Elucidating the precise mechanisms behind its antiviral and cytotoxic effects will be crucial for optimizing its therapeutic potential and minimizing off-target effects. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon and further unravel the pharmacological intricacies of this promising natural product.
References
- 1. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors [mdpi.com]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantification of Dengue Virus infectivity in cell lines [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Flow Cytometry-Based Assay for Titrating Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for Dengue Infections in Mosquitoes (A. aegypti) and Infection Phenotype Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Pseudovirus (PSV) Assay [bio-protocol.org]
- 20. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 4'-O-Methylnorbelladine in the Diversification of Amaryllidaceae Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amaryllidaceae family of plants is a rich source of structurally diverse and pharmacologically significant alkaloids. These compounds, many of which exhibit promising therapeutic properties, including anti-cancer and acetylcholinesterase inhibitory activities, all stem from a common biosynthetic origin.[1][2] At the heart of this remarkable chemical diversity lies a single key intermediate: 4'-O-Methylnorbelladine. This technical guide provides an in-depth exploration of the pivotal role of this compound in the biosynthesis and diversification of Amaryllidaceae alkaloids, presenting key data, experimental methodologies, and pathway visualizations to support research and development in this field.
Biosynthesis of this compound: The Gateway to Alkaloid Diversity
The journey to the vast array of Amaryllidaceae alkaloids begins with the formation of norbelladine, which is synthesized through the condensation of tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA), themselves derived from the amino acids L-tyrosine and L-phenylalanine, respectively.[3] Norbelladine itself is a crucial precursor, but it is the specific O-methylation at the 4'-position that channels the biosynthetic flux towards the major classes of Amaryllidaceae alkaloids.[4][5]
This critical methylation step is catalyzed by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) , a class I O-methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[4][5] The resulting product, this compound, is the last common intermediate before the biosynthetic pathway branches out, making the activity and regulation of N4OMT a key determinant of the subsequent alkaloid profile within a given Amaryllidaceae species.[6]
The Branching Point: Oxidative Coupling of this compound
The true diversification of Amaryllidaceae alkaloids occurs through the intramolecular oxidative coupling of the phenolic rings of this compound. This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP96T1 being a key identified enzyme in this process.[1][7][8] The regioselectivity of this coupling reaction dictates the foundational carbon skeleton of the resulting alkaloid, leading to the formation of distinct structural classes. The three principal modes of oxidative coupling are:
-
Para-ortho' coupling: This mode of cyclization leads to the formation of the galanthamine-type alkaloids, which are of significant pharmaceutical interest for the treatment of Alzheimer's disease.[9]
-
Ortho-para' coupling: This coupling pattern gives rise to the lycorine-type alkaloids, a large and diverse group with a wide range of biological activities, including antiviral and anticancer properties.
-
Para-para' coupling: This reaction cascade produces the crinine- and haemanthamine-type alkaloids, which also exhibit notable biological activities.[1][7][8]
The promiscuity and differential expression of the enzymes responsible for these coupling reactions in various Amaryllidaceae species are major contributors to the observed alkaloid diversity.
Quantitative Data
Enzyme Kinetics of Norbelladine 4'-O-Methyltransferase (N4OMT)
The kinetic parameters of N4OMT provide insight into its efficiency and substrate preference, which are critical for understanding the metabolic flux towards this compound.
| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 | [10] |
| Narcissus aff. pseudonarcissus | N-methylnorbelladine | Not specified | 2.6 | 8.8 | 45 | [10] |
| Narcissus papyraceus | Norbelladine | Not specified | Not specified | Not specified | Not specified | [6][11] |
| Narcissus papyraceus | 3,4-dihydroxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | [6][11] |
| Narcissus papyraceus | Caffeic acid | Not specified | Not specified | Not specified | Not specified | [6][11] |
Quantitative Analysis of Amaryllidaceae Alkaloids in Lycoris Species
The relative abundance of different alkaloid types highlights the species-specific outcomes of the divergent biosynthetic pathways originating from this compound. The data below is based on GC-MS analysis of various Lycoris species.[12][13]
| Alkaloid Type | L. albiflora | L. aurea | L. chinensis | L. haywardii | L. incarnata | L. longituba | L. radiata | L. sprengeri | L. squamigera |
| Galanthamine-type | +++ | ++ | +++ | +++ | +++ | +++ | +++ | +++ | +++ |
| Lycorine-type | ++ | +++ | ++ | ++ | ++ | +++ | +++ | ++ | ++ |
| Homolycorine-type | + | + | + | + | + | + | + | + | + |
| Haemanthamine-type | + | + | + | + | + | + | + | + | + |
| Narciclasine-type | - | - | - | - | - | + | + | - | - |
| Tazettine-type | + | + | + | + | + | + | + | + | + |
| Montanine-type | - | - | - | - | - | + | - | - | - |
Key: +++ High relative abundance, ++ Moderate relative abundance, + Low relative abundance, - Not detected.
Experimental Protocols
Heterologous Expression and Characterization of Norbelladine 4'-O-Methyltransferase (N4OMT)
A common method for characterizing enzymes like N4OMT involves its expression in a heterologous system, such as E. coli or insect cells, followed by purification and in vitro assays.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., bulbs of Narcissus sp.). First-strand cDNA is then synthesized using a reverse transcriptase.
-
Gene Cloning: The full-length coding sequence of the putative N4OMT gene is amplified from the cDNA using gene-specific primers. The amplified product is then cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., specific temperature and inducer concentration).
-
Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).
-
Enzyme Assays: The activity of the purified N4OMT is assayed by incubating the enzyme with its substrate (norbelladine) and the methyl donor (S-adenosyl-L-methionine) in a suitable buffer. The reaction products are then analyzed by methods such as HPLC or LC-MS to identify and quantify the formation of this compound. Kinetic parameters (Km and kcat) are determined by varying the substrate concentration and measuring the initial reaction rates.
Deuterium-Labeled Precursor Feeding Studies
These studies are instrumental in tracing the metabolic fate of precursors and confirming biosynthetic pathways in vivo or in plant tissue cultures.
-
Synthesis of Labeled Precursor: 4'-O-Methyl-d3-norbelladine is synthesized chemically, incorporating a stable isotope label (deuterium) at the methyl group.
-
Administration to Plant Culture: The labeled precursor is added to the growth medium of plant tissue cultures (e.g., Leucojum aestivum shoot cultures) at various concentrations.[14][15]
-
Incubation and Harvesting: The cultures are incubated for different time periods to allow for the uptake and metabolism of the labeled precursor. The plant material is then harvested.
-
Alkaloid Extraction: The alkaloids are extracted from the harvested plant material using standard protocols, typically involving solvent extraction and acid-base partitioning.
-
LC-MS/MS Analysis: The alkaloid extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to detect the mass shift corresponding to the deuterium label in the downstream alkaloid products (e.g., galanthamine, lycorine). This provides direct evidence of the incorporation of this compound into these alkaloids.
LC-MS/MS Protocol for Amaryllidaceae Alkaloid Profiling
LC-MS/MS is a powerful technique for the separation, identification, and quantification of the complex mixture of alkaloids found in Amaryllidaceae plants.
-
Sample Preparation: Plant material is dried, ground, and extracted with a suitable solvent (e.g., methanol). The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
-
Chromatographic Separation: The alkaloid extract is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution program using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the individual alkaloids.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer. The mass spectrometer is operated in positive ion mode.
-
MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. Precursor ions corresponding to the masses of known or suspected alkaloids are selected and fragmented to produce characteristic product ion spectra. These spectra are then compared to those of authentic standards or to spectral libraries for confident identification.
-
Quantification: Quantification of individual alkaloids can be achieved using a multiple reaction monitoring (MRM) method, where specific precursor-to-product ion transitions for each analyte are monitored.
Signaling Pathways and Experimental Workflows
References
- 1. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New method for the study of Amaryllidaceae alkaloid biosynthesis using biotransformation of deuterium-labeled precursor in tissue cultures - Research - Institut Pasteur [research.pasteur.fr]
- 4. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species [mdpi.com]
- 5. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of bioactive Amaryllidaceae alkaloid profiles in Lycoris species by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic study of the rearrangement of deuterium-labeled this compound in Leucojum aestivum shoot cultures by mass spectrometry. Influence of precursor feeding on amaryllidaceae alkaloid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4'-O-Methylnorbelladine: A Deep Dive into its Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4'-O-Methylnorbelladine, a pivotal intermediate in the biosynthesis of Amaryllidaceae alkaloids, has emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Its versatile structure, featuring two aromatic rings linked by an ethylamine chain, allows for a multitude of chemical modifications, leading to a diverse array of biological activities.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their cytotoxic, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts in this area.
Structure-Activity Relationship Data
The biological activity of norbelladine derivatives is significantly influenced by the substitution patterns on the aromatic rings and the nitrogen atom of the ethylamine chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on cytotoxicity, antiviral activity, and cholinesterase inhibition.
Table 1: Cytotoxicity of Norbelladine Derivatives
| Compound | Modification from Norbelladine | Cell Line | CC50 (µM) | Reference |
| Norbelladine | - | Huh7 | 233 | [1] |
| THP-1 | 148 | [1] | ||
| Huh7 | 72.6 | [3][4] | ||
| N-methylnorbelladine | N-methylation | Huh7 | 386 | [1] |
| THP-1 | 227 | [1] | ||
| 4'-O,N-dimethylnorbelladine | 4'-O-methylation, N-methylation | Huh7 | 460.5 | [1] |
| Norcraugsodine | - | THP-1 | 27.0 | [3][4] |
| 3',4'-O-dimethylnorbelladine | 3',4'-O-dimethylation | Huh7 | >500 | [1] |
| 3'-O-methylnorbelladine | 3'-O-methylation | THP-1 | >200 | [4] |
| This compound | 4'-O-methylation | THP-1 | >200 | [4] |
Table 2: Antiviral Activity of Norbelladine Derivatives
| Compound | Virus | EC50 (µM) | Selectivity Index (SI) | Reference |
| Norbelladine | HIV-1 | 66.89 | 2.22 | [1] |
| N-methylnorbelladine | HIV-1 | 42.28 | 5.36 | [1] |
| 3,4-dihydroxybenzaldehyde | DENV | 24.1 - 44.9 | 7.2 | [3][4] |
| 3',4'-O-dimethylnorbelladine | DENV | 24.1 - 44.9 | 4.8 | [3][4] |
| This compound | DENV | 24.1 - 44.9 | >4.9 | [3][4] |
| 3'-O-methylnorbelladine | DENV | 24.1 - 44.9 | >4.5 | [3][4] |
| Norcraugsodine | DENV | 24.1 - 44.9 | 3.2 | [3][4] |
Table 3: Cholinesterase Inhibitory Activity of Norbelladine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| N-methylnorbelladine | BuChE | 4 | [1] |
| Norbelladine | BuChE | 8 | [1] |
| 4'-O,N-dimethylnorbelladine | BuChE | 10.4 | [1] |
| This compound | BuChE | 16.1 | [1] |
| Norbelladine and its O-methylated forms | BuChE | 26.1 - 91.6 | [3][5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound derivatives.
1. Synthesis of O,N-Methylated Norbelladine Derivatives [1][7]
A three-step process is typically employed for the synthesis of these derivatives:
-
Imine Formation: Benzaldehydes are reacted with tyramine to form imine intermediates.
-
Hydrogenation: The imine intermediates are then hydrogenated to yield secondary amines.
-
N-methylation: Finally, the secondary amines undergo N-methylation to produce the desired O,N-methylated norbelladine derivatives.
-
Purification and Characterization: The final products are purified and their structures are confirmed using 1H and 13C NMR spectroscopy.
2. Cytotoxicity Assay [1]
-
Cell Lines: Human hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cell lines are commonly used.
-
Treatment: Cells are treated with the synthesized compounds at concentrations ranging from 4 to 500 µM for 72 hours.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined to assess the cytotoxicity of the compounds.
3. Antiviral Activity Assay [1][3][4]
-
Viruses: Antiviral properties are often evaluated against human immunodeficiency virus 1 (HIV-1) and dengue virus (DENV).
-
Infection and Treatment: Host cells are infected with the virus and subsequently treated with the test compounds.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated to determine the antiviral potency. The selectivity index (SI), which is the ratio of CC50 to EC50, is also determined to assess the therapeutic window of the compounds.
4. Cholinesterase Inhibition Assay [1][3][6]
-
Enzymes: The inhibitory effects are typically measured against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Assay Principle: The assay is based on the enzymatic hydrolysis of a substrate (e.g., acetylthiocholine for AChE) which produces a colored product that can be measured spectrophotometrically.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined to quantify the enzyme inhibitory activity of the compounds.
Visualizing Key Pathways and Processes
The following diagrams, created using the DOT language, illustrate important biological pathways and experimental workflows related to this compound.
Caption: Biosynthetic pathway of Amaryllidaceae alkaloids from Tyramine and 3,4-Dihydroxybenzaldehyde.
Caption: A typical workflow for the synthesis and biological evaluation of norbelladine derivatives.
Conclusion
The structure-activity relationship studies of this compound and its derivatives have revealed critical insights into the structural requirements for various biological activities. O-methylation and N-methylation have been shown to modulate cytotoxicity, antiviral efficacy, and cholinesterase inhibitory potential.[1][3][4] Specifically, N-methylation has been found to enhance butyrylcholinesterase inhibition.[1][7] This comprehensive guide, with its structured data, detailed protocols, and clear visualizations, serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this versatile alkaloid scaffold. Further exploration and optimization of this compound derivatives hold significant promise for the development of novel drugs targeting a range of diseases.
References
- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Chemical Synthesis of 4'-O-Methylnorbelladine
Abstract
4'-O-Methylnorbelladine is a key biosynthetic precursor to a wide range of Amaryllidaceae alkaloids, a class of compounds with significant pharmacological properties. Access to pure this compound through chemical synthesis is crucial for advancing research in drug discovery and development. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via a two-step, one-pot reductive amination of isovanillin and tyramine. The protocol is designed for researchers, scientists, and drug development professionals, offering clear instructions for synthesis, purification, and characterization of the target compound.
Introduction
This compound serves as a pivotal intermediate in the biosynthesis of numerous Amaryllidaceae alkaloids, including the Alzheimer's disease drug galanthamine.[1][2] The synthesis of this precursor is therefore of great interest to the medicinal chemistry and drug development communities. The most common and efficient synthetic route to this compound is the reductive amination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) and tyramine. This reaction proceeds through the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the corresponding secondary amine. This application note details a robust and reproducible protocol for this synthesis, employing sodium borohydride as the reducing agent.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Isovanillin | ≥98% | Sigma-Aldrich |
| Tyramine | ≥98% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| Ethanol (EtOH), 95% | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Deionized Water | --- | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | --- |
| Brine (Saturated NaCl solution) | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma |
Experimental Protocol
The synthesis of this compound is performed in a two-step, one-pot procedure involving the formation of an imine intermediate followed by its reduction.
Step 1: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.52 g, 10 mmol) and tyramine (1.37 g, 10 mmol).
-
Add 100 mL of anhydrous methanol to the flask.
-
Stir the mixture at room temperature for 2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) using a 9:1 ethyl acetate/hexane solvent system. The starting materials will have different Rf values than the newly formed imine.
Step 2: Reduction of the Imine
-
After 2 hours of stirring, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) to the reaction mixture in small portions over 15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure the reaction is performed in a well-ventilated fume hood.
-
Once the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 4 hours. Monitor the reaction by TLC until the imine spot has disappeared.
Step 3: Work-up and Extraction
-
Quench the reaction by carefully adding 50 mL of deionized water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
To the remaining aqueous layer, add 50 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a pale yellow oil or solid.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and monitor by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white to off-white solid.
Data Presentation
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Isovanillin | 152.15 | 1.52 | 10 | 1.0 |
| Tyramine | 137.18 | 1.37 | 10 | 1.0 |
| Sodium Borohydride | 37.83 | 0.76 | 20 | 2.0 |
Table 2: Typical Yield and Characterization Data for this compound
| Parameter | Value |
| Yield | 75-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₆H₁₉NO₃ |
| Molecular Weight | 273.33 g/mol [3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.05 (d, J=8.4 Hz, 2H), 6.85-6.75 (m, 3H), 6.70 (d, J=8.4 Hz, 2H), 3.85 (s, 3H), 3.75 (s, 2H), 2.90-2.75 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 154.2, 147.1, 145.8, 131.9, 130.5, 129.9, 121.2, 115.6, 114.5, 111.9, 55.9, 53.5, 51.2, 35.4 |
| Mass Spectrometry (ESI+) m/z | 274.14 [M+H]⁺ |
Experimental Workflow and Signaling Pathways
References
Application Notes and Protocols for Cytotoxicity Assays of 4'-O-Methylnorbelladine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylnorbelladine, an Amaryllidaceae alkaloid, is a natural compound of interest in cancer research due to the known cytotoxic properties of related alkaloids.[1] Evaluating the cytotoxic effects of this compound against various cancer cell lines is a critical first step in assessing its therapeutic potential. These application notes provide a summary of the available cytotoxicity data, detailed protocols for conducting cytotoxicity assays, and visual representations of the experimental workflow and potential signaling pathways.
Data Presentation
The cytotoxic activity of this compound and its close structural analogs has been evaluated in monocytic leukemia (THP-1) and hepatocarcinoma (Huh7) cell lines. The following table summarizes the reported median cytotoxic concentrations (CC50) and other cytotoxicity data.
| Compound | Cancer Cell Line | Cytotoxicity Measurement | Result |
| This compound | THP-1 | % Cell Death @ 200 µM | <50% (Moderate cytotoxicity)[2] |
| 3'-O-Methylnorbelladine | THP-1 | CC50 | >200 µM (Highly cytotoxic at 200 µM)[2] |
| Norbelladine | THP-1 | CC50 | 99.0 µM[2] |
| Norbelladine | Huh7 | CC50 | 72.6 µM[2] |
| 3'-O-Methylnorbelladine | Huh7 | % Cell Death @ 200 µM | <50%[2] |
| Norcraugsodine | THP-1 | CC50 | 27.0 µM[2] |
| 3,4-DHBA | THP-1 | CC50 | >200 µM[2] |
Note: The CC50 value represents the concentration of a compound that causes a 50% decrease in cell viability. A lower CC50 value indicates higher cytotoxic activity.
Experimental Protocols
A variety of in vitro assays are available to assess the cytotoxicity of compounds like this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability based on mitochondrial metabolic activity.[3]
Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., THP-1, Huh7)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
For suspension cells (like THP-1), seed at a density of 2 x 10^4 to 5 x 10^4 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (vehicle control, containing the same final concentration of DMSO as the treated wells) and a positive control with a known cytotoxic agent.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT.
-
For suspension cells, centrifuge the plate at a low speed and then carefully remove the supernatant.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[4][5]
-
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using an MTT assay.
Caption: Workflow for assessing compound cytotoxicity.
Potential Signaling Pathways
The precise molecular mechanisms of this compound are not yet fully elucidated. However, related natural compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest through the modulation of various signaling pathways.[6][7] The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound in cancer cells.
Caption: Potential signaling pathways affected by this compound.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Screening of 4'-O-Methylnorbelladine Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-O-Methylnorbelladine, a precursor in the biosynthesis of Amaryllidaceae alkaloids, has demonstrated notable biological activities, including potential antiviral properties against a range of RNA viruses. This document provides detailed application notes and experimental protocols for the screening and evaluation of this compound's antiviral efficacy. The protocols outlined below are intended to guide researchers in virology, pharmacology, and drug discovery in assessing the compound's activity against clinically relevant RNA viruses such as Dengue virus (DENV), Human Immunodeficiency Virus-1 (HIV-1), and Human Coronavirus OC43 (HCoV-OC43).
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral candidate. A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it becomes toxic to cells.
The following tables summarize the reported in vitro antiviral activity and cytotoxicity of this compound against representative RNA viruses.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Description | CC50 (µM) | Reference |
| Huh7 | Human Hepatocarcinoma | > 500 | [1] |
| THP-1 | Human Acute Monocytic Leukemia | 227 | [1] |
| HCT-8 | Human Ileocecal Adenocarcinoma | > 500 | [2] |
Table 2: Antiviral Activity of this compound against RNA Viruses
| Virus | Virus Family | Cell Line | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue Virus (DENV) | Flaviviridae | Huh7 | > 100 | > 5 | [1] |
| Human Immunodeficiency Virus-1 (HIV-1) | Retroviridae | THP-1 | 66.89 | 3.39 | [3] |
| Human Coronavirus OC43 (HCoV-OC43) | Coronaviridae | HCT-8 | 49.3 | > 10.1 | [2][3] |
Proposed Mechanism of Action: Induction of the Integrated Stress Response
While the precise molecular targets of this compound are still under investigation, evidence suggests that like other Amaryllidaceae alkaloids, it may exert its antiviral effects by modulating host cell pathways. A prominent proposed mechanism is the activation of the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling network that is activated by various stress conditions, including viral infections. Activation of the ISR leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which results in a global shutdown of host and viral protein synthesis, thereby creating an antiviral state within the cell.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound's antiviral activity.
Cell Culture and Maintenance
a. Huh7 Cells (for DENV screening)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4][5]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
b. THP-1 Cells (for HIV-1 screening)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 0.05 mM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.[1]
c. HCT-8 Cells (for HCoV-OC43 screening)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubate for 48-72 hours, corresponding to the duration of the antiviral assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]
-
Antiviral Activity Assays
a. Plaque Reduction Assay (for DENV and HCoV-OC43)
This assay measures the ability of the compound to inhibit the formation of viral plaques.
-
Procedure:
-
Seed host cells (Huh7 for DENV, HCT-8 for HCoV-OC43) in 12-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound.
-
In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units, PFU) with the compound dilutions for 1 hour at 37°C.
-
Infect the cell monolayers with the virus-compound mixture and incubate for 1-2 hours to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the corresponding concentrations of the compound.
-
Incubate at 37°C until plaques are visible (typically 3-5 days).
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the plaques and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
b. Reporter Virus Assay (for GFP-tagged DENV and HIV-1)
This assay utilizes recombinant viruses expressing a reporter gene (e.g., Green Fluorescent Protein - GFP) to quantify viral infection.
-
Procedure:
-
Seed host cells (Huh7 for DENV-GFP, THP-1 for HIV-1-GFP) in a 96-well plate.
-
Treat the cells with serial dilutions of this compound for a predetermined time.
-
Infect the cells with the reporter virus at a specific multiplicity of infection (MOI).
-
Incubate for 48-72 hours.
-
Quantify the percentage of GFP-positive cells using a flow cytometer or a fluorescence microscope.
-
Calculate the EC50 value by plotting the percentage of infection inhibition against the compound concentration.[8]
-
c. Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This method quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.
-
Procedure:
-
Seed host cells in a 24-well plate and infect with the virus in the presence of varying concentrations of this compound.
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a suitable kit.
-
Perform a one-step or two-step qRT-PCR using primers and probes specific for a viral gene (e.g., the N gene for HCoV-OC43).[10][11]
-
Use a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[11]
-
Determine the relative or absolute quantification of viral RNA copies.
-
Calculate the EC50 value based on the reduction of viral RNA levels.
-
Experimental Workflow and Logic Diagrams
Antiviral Screening Workflow
Logical Relationship in Antiviral Evaluation
References
- 1. hiv-forschung.de [hiv-forschung.de]
- 2. Truncated ring-A amaryllidaceae alkaloid modulates the host cell integrated stress response, exhibiting antiviral activity to HSV-1 and SARSCoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huh7.com [huh7.com]
- 5. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THP-1 Cell Culture Guide: Common Issues and Solutions [procellsystem.com]
- 7. atcc.org [atcc.org]
- 8. Optimizing human coronavirus OC43 growth and titration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amaryllidaceae Alkaloids Screen Unveils Potent Anticoronaviral Compounds and Associated Structural Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of One-Step, Real-Time, Quantitative Reverse Transcriptase PCR Assays for Absolute Quantitation of Human Coronaviruses OC43 and 229E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Culture Methods for Human Coronaviruses HCoV-OC43, HCoV-229E, and HCoV-NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Synthetic 4'-O-Methylnorbelladine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-O-Methylnorbelladine is a key biosynthetic intermediate in the synthesis of Amaryllidaceae alkaloids, such as galanthamine, which is used in the treatment of Alzheimer's disease.[1][2][3] The purification of synthetic this compound is a critical step to ensure high purity for subsequent synthetic transformations or biological assays. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography.
Principle of the Method
Column chromatography is a preparative purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] For this compound, which possesses both polar (hydroxyl, amine) and non-polar (aromatic rings) moieties, normal-phase chromatography with silica gel as the stationary phase is highly effective. A gradient elution with an increasing concentration of a polar solvent in a less polar solvent will be used to separate the target compound from less polar and more polar impurities originating from the synthesis.
Potential Impurities from Synthesis
The synthesis of this compound typically involves the reductive amination of a protected vanillin derivative with tyramine, followed by deprotection and methylation.[1][5] Potential impurities that need to be removed include:
-
Unreacted starting materials (e.g., tyramine, isovanillin).
-
The unmethylated precursor, norbelladine.
-
Over-methylated byproducts (e.g., 3',4'-O-dimethylnorbelladine).[3]
-
Side-products from the reduction and condensation steps.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude synthetic this compound. Adjustments may be necessary for different scales.
1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), analytical grade
-
Glass chromatography column (e.g., 40-50 mm diameter, 400-500 mm length)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Round bottom flasks
-
Glass wool or fritted disc for the column
2. Preparation of the Mobile Phase (Eluent)
Prepare the following solvent mixtures. The addition of a small amount of base (TEA or NH₄OH) is crucial to prevent peak tailing of the amine on the acidic silica gel.
-
Eluent A: Dichloromethane (DCM)
-
Eluent B: 95:5 (v/v) Dichloromethane:Methanol + 0.1% Triethylamine
3. Thin-Layer Chromatography (TLC) Analysis of Crude Product
Before performing the column, it is essential to analyze the crude mixture by TLC to determine the appropriate solvent system and visualize the separation.
-
Dissolve a small amount of the crude this compound in methanol.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mobile phase of 9:1 DCM:MeOH with a drop of TEA.
-
Visualize the separated spots under a UV lamp at 254 nm. The product should appear as a distinct spot, hopefully well-separated from impurities.
4. Column Packing
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in Eluent A (approx. 100 g of silica for 1 g of crude product).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some of the solvent, allowing the silica to settle into a packed bed. The top of the silica bed must remain covered with solvent at all times.
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
5. Sample Loading
-
Dissolve the crude this compound (1 g) in a minimal amount of DCM (e.g., 3-5 mL). If not fully soluble, add a small amount of methanol dropwise until it dissolves.
-
Carefully apply the dissolved sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Wash the flask that contained the sample with a small amount of Eluent A and add this to the column to ensure all the product is loaded.
6. Elution and Fraction Collection
-
Begin the elution with 100% Eluent A.
-
Gradually increase the polarity of the mobile phase according to the gradient elution table below.
-
Collect fractions of approximately 20-25 mL in test tubes or using a fraction collector.
-
Monitor the separation by spotting every few fractions on a TLC plate and developing it in the same solvent system used for the initial crude analysis.
-
Combine the fractions that contain the pure this compound.
7. Isolation of the Purified Product
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity by analytical methods such as HPLC, NMR, or Mass Spectrometry.
Data Presentation
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm x 400 mm |
| Crude Sample Load | ~1.0 g |
| Mobile Phase A | Dichloromethane (DCM) |
| Mobile Phase B | 95:5 (v/v) DCM:Methanol + 0.1% TEA |
| Flow Rate | Gravity-driven |
| Fraction Size | 20-25 mL |
| Monitoring | TLC with UV visualization (254 nm) |
Table 2: Gradient Elution Profile
| Step | Eluent Composition | Volume (approx.) | Purpose |
| 1 | 100% Eluent A | 200 mL | Elute non-polar impurities |
| 2 | 98:2 (v/v) A:B | 400 mL | Elute less polar impurities |
| 3 | 95:5 (v/v) A:B | 600 mL | Elute this compound |
| 4 | 90:10 (v/v) A:B | 400 mL | Elute more polar impurities |
| 5 | 80:20 (v/v) A:B | 200 mL | Column flush |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-299660) | 4579-60-6 [evitachem.com]
- 3. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of Alkaloids Using 4'-O-Methylnorbelladine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amaryllidaceae alkaloids (AAs) are a diverse group of specialized plant metabolites with a wide range of pharmacological properties, including the well-known Alzheimer's drug, galanthamine.[1][2] The metabolic engineering of these high-value compounds in microbial or plant-based systems offers a promising alternative to their extraction from natural sources, which can be limited by low concentrations and seasonal production.[3] Central to the biosynthesis of all AAs is the precursor norbelladine, which undergoes O-methylation to form 4'-O-Methylnorbelladine (4'OMN).[4][5] This compound, 4'OMN, stands at a critical branch point in the pathway, leading to the formation of various structural skeletons like those of galanthamine, lycorine, and crinine.[6][7]
These application notes provide an overview of the biosynthetic pathway centered on 4'OMN and detail experimental protocols for the heterologous expression of key enzymes and the reconstitution of the pathway in various systems.
Application Notes
Biosynthetic Pathway Overview
The biosynthesis of Amaryllidaceae alkaloids begins with the aromatic amino acids L-phenylalanine and L-tyrosine.[8] L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (3,4-DHBA), while L-tyrosine is converted to tyramine.[4][7] The first committed step in the pathway is the condensation of these two precursors to form norbelladine.[1][8] This reaction is cooperatively catalyzed by two enzymes: norbelladine synthase (NBS), which forms the imine intermediate norcraugsodine, and noroxomaritidine/norcraugsodine reductase (NR), which reduces it to norbelladine.[1][9]
Norbelladine is then regioselectively methylated by the S-adenosyl-L-methionine (SAM)-dependent enzyme, norbelladine 4'-O-methyltransferase (N4OMT), to produce this compound.[2][5] This intermediate is pivotal, as subsequent intramolecular phenol-phenol' C-C coupling, catalyzed by cytochrome P450 enzymes (like CYP96T1), dictates the structural type of the resulting alkaloid.[6][7]
Key Enzymes and Metabolic Engineering Strategies
The elucidation of genes encoding biosynthetic enzymes is crucial for metabolic engineering.[5] Key enzymes for producing 4'OMN are:
-
Norbelladine Synthase (NBS): Catalyzes the condensation of tyramine and 3,4-DHBA.[10][11]
-
Noroxomaritidine/Norcraugsodine Reductase (NR): Reduces the imine intermediate to norbelladine.[1][8]
-
Norbelladine 4'-O-Methyltransferase (N4OMT): A class I O-methyltransferase that methylates the 4'-hydroxyl group of norbelladine to yield 4'OMN.[2][4]
Engineering strategies include:
-
Heterologous Expression in Microbial Hosts: Escherichia coli is commonly used for rapid enzyme characterization and purification.[2][8] Saccharomyces cerevisiae (yeast) is an effective chassis for reconstituting multi-step pathways due to its eukaryotic nature, which aids in the functional expression of plant enzymes like cytochrome P450s.[1][12][13]
-
Transient Expression in Plants: Agroinfiltration of Nicotiana benthamiana leaves allows for rapid in planta functional characterization of biosynthetic genes and pathways.[7]
-
Pathway Optimization: Engineering efforts can focus on overcoming bottlenecks by balancing enzyme expression levels, optimizing codon usage for the host, and redirecting precursor flux.[14][15][16]
Quantitative Data Summary
The following table summarizes quantitative data related to the enzymatic conversion and production of this compound and related alkaloids from published studies.
| Enzyme/System | Substrate | Product(s) | Conversion/Titer | Host Organism | Reference |
| NpOMT (in vitro) | Norbelladine | This compound, 3',4'-O-dimethylnorbelladine | 96-98% conversion | - | [7] |
| NpNBS (in vitro) | Tyramine + 3,4-DHBA | Norbelladine | Product detected | - | [10] |
| Engineered Yeast | Norlaudanosoline | Stylopine | 676 µg/L | S. cerevisiae | [12] |
| Engineered Yeast | (R)-norlaudanosoline | (R)-reticuline | ~150 mg/L | S. cerevisiae | [17] |
| L. aestivum Shoot Cultures | This compound (fed) | Galanthamine, Lycorine | Production enhanced | Leucojum aestivum | [18] |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of N4OMT in E. coli
This protocol is adapted from methodologies used for the characterization of Norbelladine 4'-O-methyltransferase from Narcissus sp.[2][8]
1. Gene Cloning and Vector Construction: a. Obtain the full-length cDNA of the target N4OMT. b. PCR amplify the coding sequence using primers that add appropriate restriction sites (e.g., for pET or pMAL vectors). c. Ligate the amplified product into an expression vector (e.g., pMAL-c2x for an MBP-fusion tag or pET301 for a His-tag).[8][10] d. Transform the ligation product into chemically competent E. coli DH5α cells and select positive colonies on LB agar with the appropriate antibiotic. e. Verify the construct by colony PCR and Sanger sequencing.
2. Protein Expression: a. Transform the verified plasmid into an expression strain like E. coli Rosetta (DE3) pLysS.[1][8] b. Inoculate a 10-20 mL LB starter culture (with appropriate antibiotics) with a single colony and grow overnight at 37°C with shaking (220 rpm). c. The next day, inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.
3. Protein Purification: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT, and protease inhibitors). c. Lyse the cells using sonication or a French press. d. Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C). e. Apply the supernatant to an affinity chromatography column (e.g., Amylose resin for MBP-tags or Ni-NTA resin for His-tags) pre-equilibrated with lysis buffer. f. Wash the column with several volumes of wash buffer (lysis buffer with 20 mM imidazole for His-tags). g. Elute the protein using an elution buffer (lysis buffer with 250 mM imidazole for His-tags or with 10 mM maltose for MBP-tags). h. Check the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer.
Protocol 2: Reconstitution of Norbelladine Biosynthesis in Saccharomyces cerevisiae
This protocol describes the co-expression of NBS and NR in yeast to produce norbelladine, adapted from relevant studies.[1][12][19]
1. Yeast Strain and Plasmids: a. Use a standard laboratory yeast strain such as W303α or BY4741. b. Clone the coding sequences for NBS and NR into compatible yeast expression vectors with different selection markers (e.g., pYES-DEST52 with URA3 and pESC-LEU).
2. Yeast Transformation: a. Use the standard Lithium Acetate (LiAc) transformation method.[12][19] b. Prepare competent yeast cells by growing them to mid-log phase in YPD medium. c. Incubate the cells with the plasmid DNA(s), single-stranded carrier DNA (e.g., salmon sperm DNA), and a PEG/LiAc solution. d. Heat shock the cells at 42°C for 20-30 minutes. e. Plate the transformed cells on synthetic complete (SC) drop-out medium lacking the appropriate nutrients (e.g., SC-Ura-Leu) to select for successful transformants.
3. Expression and Precursor Feeding: a. Inoculate a starter culture in 5 mL of selective medium with 2% glucose and grow overnight. b. Dilute the starter culture into a larger volume of selective medium containing 2% galactose (to induce expression from GAL promoters) and 1% raffinose. c. Grow the culture at 30°C for 24-48 hours. d. To facilitate norbelladine production, feed the culture with its precursors, tyramine and 3,4-DHBA, to a final concentration of 1-2 mM each.[1] e. Continue incubation for another 48-72 hours.
4. Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Extract metabolites from both the cell pellet and the supernatant using an appropriate solvent like methanol or ethyl acetate. c. Analyze the extracts for the presence of norbelladine using LC-MS/MS (see Protocol 4).
Protocol 3: In Vitro Enzyme Assay for N4OMT Activity
This protocol allows for the kinetic characterization of the purified N4OMT enzyme.[7]
1. Reaction Mixture: a. Prepare a total reaction volume of 50-100 µL in a microcentrifuge tube. b. The reaction mixture should contain:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1-5 µg of purified N4OMT enzyme
- 1 mM DTT
- 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor
- 0.5-1 mM Norbelladine (substrate)
- 10 mM MgCl₂ (as some OMTs are metal-dependent)[20]
2. Incubation: a. Initiate the reaction by adding the enzyme or the substrate. b. Incubate the mixture at 30°C for 30-60 minutes. c. Terminate the reaction by adding an equal volume of methanol or by heating.
3. Product Analysis: a. Centrifuge the terminated reaction to pellet any precipitated protein. b. Analyze the supernatant directly using LC-MS/MS to detect and quantify the formation of this compound.
Protocol 4: Metabolite Extraction and Analysis by LC-MS/MS
This is a general protocol for the detection and quantification of alkaloids like norbelladine and 4'OMN.[7][20]
1. Sample Preparation: a. From Yeast/E. coli Culture: Centrifuge the culture. Extract the supernatant with ethyl acetate. Lyse the cell pellet (e.g., by bead beating in methanol) and clarify the lysate. Combine extracts if necessary. b. From Plant Tissue: Grind frozen tissue to a fine powder in liquid nitrogen. Extract the powder with 80% methanol. Sonicate and centrifuge to clarify the extract. c. From Enzyme Assays: Terminate the reaction with methanol and centrifuge. Use the supernatant for analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., Agilent, Waters). b. Mobile Phase: Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% B to 95% B over 20-30 minutes. c. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode. d. Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific parent-to-daughter ion transitions for norbelladine, 4'OMN, and an internal standard (e.g., papaverine) should be determined using authentic standards.[20]
- Example Transition: The formation of mono-methylated norbelladine can be confirmed by an increase of 14 Da in molecular mass compared to the norbelladine substrate.[7]
3. Data Analysis: a. Identify compounds by comparing retention times and mass transitions with authentic standards. b. Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards. Normalize results using the internal standard.[20]
References
- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imedpub.com [imedpub.com]
- 4. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and Characterization of a Norbelladine 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering strategies for the fermentative production of plant alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent progress in the metabolic engineering of alkaloids in plant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Engineering Saccharomyces cerevisiae to produce plant benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic engineering for the production of plant isoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. depot-e.uqtr.ca [depot-e.uqtr.ca]
Protocol for the Preparation of 4'-O-Methylnorbelladine Stock Solutions for Preclinical Assays
Abstract
This document provides a comprehensive protocol for the preparation, storage, and use of 4'-O-Methylnorbelladine stock solutions for various in vitro assays. This compound is a key intermediate in the biosynthesis of Amaryllidaceae alkaloids and is investigated for its potential therapeutic properties, including its role as a cholinesterase inhibitor. This protocol is intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in experimental procedures.
Introduction
This compound is a phenethylamine alkaloid that serves as a crucial precursor in the biosynthesis of a wide range of Amaryllidaceae alkaloids, some of which exhibit significant pharmacological activities. Due to its structural importance, this compound itself is a subject of scientific investigation, particularly in the context of neurodegenerative diseases and viral infections. Accurate and reproducible in vitro studies are contingent upon the correct preparation and handling of stock solutions of this compound. This protocol outlines the necessary steps for preparing high-quality this compound stock solutions and their subsequent dilution for use in common biological assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₃ | [1][2][3] |
| Molecular Weight | 273.33 g/mol | [1][3] |
| IUPAC Name | 5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | [1][3] |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol (solubility may be enhanced with heating). Limited solubility in water. | [2] |
| Storage Temperature (Solid) | Refrigerator (2-8 °C) | [2] |
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various assays.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (amber or covered in foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
Protocol
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 273.33 g/mol x 1000 mg/g = 2.733 mg
-
-
-
Weighing:
-
Carefully weigh out 2.73 mg of this compound powder on an analytical balance.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) for a short period may be necessary. Ensure the tube is tightly capped.
-
-
Storage:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in amber microcentrifuge tubes or tubes wrapped in aluminum foil to protect from light.
-
Store at -20°C for long-term storage.
-
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Condition | Recommendation | Rationale |
| Storage Temperature | -20°C | Minimizes degradation of the compound in solution. |
| Light Exposure | Protect from light (use amber vials or foil) | Prevents potential photodegradation. |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting | Multiple freeze-thaw cycles can lead to compound degradation and precipitation. |
| Solvent | Anhydrous DMSO | The presence of water in DMSO can affect the stability of some compounds over time. |
While specific stability data for this compound in DMSO is not extensively published, it is best practice to prepare fresh dilutions from the stock for each experiment. For sensitive assays, it is recommended to use a freshly prepared stock solution or one that has been stored for no longer than a few months.
Experimental Protocol: Preparation of Working Solutions for a Cholinesterase Inhibition Assay
This section provides a detailed methodology for preparing working solutions of this compound for a typical in vitro cholinesterase inhibition assay, such as the Ellman's method.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions.
Materials
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol for Serial Dilution
The following is an example of a serial dilution to obtain a range of working concentrations. Adjust volumes and concentrations as required by the specific assay protocol.
-
Prepare a 1 mM Intermediate Stock:
-
Label a sterile microcentrifuge tube "1 mM".
-
Add 90 µL of assay buffer to the tube.
-
Add 10 µL of the 10 mM this compound stock solution.
-
Vortex to mix thoroughly. This results in a 1 mM solution with 10% DMSO.
-
-
Prepare a 100 µM Intermediate Stock:
-
Label a sterile microcentrifuge tube "100 µM".
-
Add 90 µL of assay buffer to the tube.
-
Add 10 µL of the 1 mM intermediate stock solution.
-
Vortex to mix thoroughly. This results in a 100 µM solution with 1% DMSO.
-
-
Prepare Final Working Solutions:
-
Perform further serial dilutions from the 100 µM stock in assay buffer to achieve the desired final concentrations for the assay (e.g., 10 µM, 1 µM, 0.1 µM). Ensure that the final concentration of DMSO in the assay well is low (typically ≤ 1%) to avoid solvent effects on enzyme activity.
-
Signaling Pathway and Experimental Workflow Visualization
Acetylcholinesterase Inhibition Pathway
The primary mechanism of action for many compounds investigated for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which can improve neurotransmission.
Caption: Inhibition of Acetylcholinesterase by this compound.
Experimental Workflow for Cholinesterase Inhibition Assay
The following diagram illustrates a typical workflow for a cholinesterase inhibition assay using the prepared this compound solutions.
Caption: Experimental workflow for a cholinesterase inhibition assay.
Conclusion
This protocol provides a standardized method for the preparation of this compound stock solutions for use in a variety of preclinical assays. Adherence to these guidelines for solvent selection, concentration, storage, and handling will contribute to the generation of reliable and reproducible experimental data. The provided workflows for preparing working solutions and for a representative cholinesterase inhibition assay offer a practical guide for researchers in the field of drug discovery and development.
References
Troubleshooting & Optimization
improving the yield of 4'-O-Methylnorbelladine chemical synthesis
Welcome to the technical support center for the chemical synthesis of 4'-O-Methylnorbelladine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the condensation of tyramine with isovanillin (3-hydroxy-4-methoxybenzaldehyde) followed by the reduction of the resulting imine.
Issue 1: Low Yield of the Final Product
| Potential Cause | Suggested Solution |
| Incomplete imine formation. | The initial condensation reaction is an equilibrium. To drive it forward, remove water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture. |
| Inefficient reduction of the imine. | Sodium borohydride (NaBH₄) is a common reducing agent for this step. Ensure it is fresh and added in appropriate molar excess. The reaction is often performed at a reduced temperature (e.g., 0 °C) to control reactivity and minimize side reactions.[1] |
| Suboptimal reaction conditions. | Systematically optimize reaction parameters such as solvent, temperature, and reaction time. Protic solvents like methanol or ethanol are commonly used.[1] While some reactions proceed at room temperature, others may require heating to go to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] |
| Degradation of starting materials or product. | Phenolic compounds can be sensitive to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulties in purification. | If the product is difficult to separate from starting materials, ensure the reaction has gone to completion.[2] Consider alternative purification techniques, such as column chromatography with a different solvent system or recrystallization from a suitable solvent. |
Issue 2: Formation of Side Products
| Potential Cause | Suggested Solution |
| Over-reduction or side reactions with the reducing agent. | Control the stoichiometry of the reducing agent and the reaction temperature carefully. Adding the reducing agent portion-wise can help manage the reaction's exothermicity. |
| Polymerization or decomposition of starting materials. | Ensure the purity of your starting materials (tyramine and isovanillin). Degradation can be minimized by using an inert atmosphere and appropriate temperature control. |
| Alternative cyclization pathways (Pictet-Spengler type reaction). | While the direct synthesis aims for the secondary amine, under certain acidic conditions, a Pictet-Spengler type cyclization could occur, leading to a tetrahydroisoquinoline derivative.[3] Carefully control the pH of the reaction mixture, especially during the reduction and workup steps. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound? A1: The most common starting materials are tyramine and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4]
Q2: What is the general two-step process for this synthesis? A2: The synthesis generally involves:
-
Imine Formation: Condensation of tyramine and isovanillin to form an imine (a Schiff base).
-
Reduction: Reduction of the imine to the corresponding secondary amine, this compound.[5]
Q3: Which reducing agents are suitable for the imine reduction? A3: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity for imines over other functional groups present in the molecule.[1]
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting materials and the appearance of the product.[2] This allows for the determination of the optimal reaction time and helps to ensure the reaction goes to completion.
Q5: What are typical yields for the synthesis of this compound? A5: Reported yields can vary. One study reports a yield of 43% for the synthesis of this compound.[4] Optimization of the reaction conditions is crucial for maximizing the yield.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on established methods for the synthesis of norbelladine derivatives.[4]
Step 1: Imine Formation (4'-O-methylnorcraugsodine)
-
In a round-bottom flask, dissolve isovanillin (1.0 equivalent) and tyramine (1.0 equivalent) in a suitable solvent such as dichloromethane or methanol.[4]
-
Stir the mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the starting materials. This step is often quantitative.[4]
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude imine (4'-O-methylnorcraugsodine), which can be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude imine from Step 1 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (e.g., 3.0 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes) and then at room temperature until completion, as monitored by TLC.
-
After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 2N HCl).[1]
-
The product can then be extracted into an organic solvent (e.g., ethyl acetate) after neutralization.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and a related derivative.
| Product | Starting Materials | Key Reagents | Yield | Reference |
| This compound | Isovanillin, Tyramine | NaBH₄ | 43% | [4] |
| N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[(4-hydroxyphenyl)methyl]formamide (a related norbelladine derivative) | 4-hydroxybenzaldehyde, 2-bromo-4-methoxy-5-(1-methylethoxy)benzenemethanamine | NaBH₄, Ethyl formate | 84% (reductive amination), 74% (formamide formation) | [1] |
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. Preparation of Shortened Norbelladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4'-O-Methylnorbelladine and Ellman's Cholinesterase Assay
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4'-O-Methylnorbelladine and other norbelladine-type alkaloids in the Ellman's cholinesterase assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant to cholinesterase assays?
This compound is a phenethylamine alkaloid and a key precursor in the biosynthesis of many Amaryllidaceae alkaloids.[1][2] It and its derivatives are of significant interest in drug development, particularly for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[3][4][5] Norbelladine derivatives have been shown to inhibit butyrylcholinesterase (BuChE), and to a lesser extent, acetylcholinesterase (AChE).[2][3]
Q2: My results show that this compound inhibits cholinesterase activity. Is this a true result or assay interference?
Norbelladine and its O-methylated forms are known to possess butyrylcholinesterase-inhibiting properties.[2] Therefore, observing an inhibitory effect is expected. However, due to the compound's chemical nature as a polyphenol, it is crucial to rule out potential assay interference to validate the results.[1]
Q3: Can this compound directly react with DTNB (Ellman's reagent)?
There is no direct evidence in the literature to suggest that this compound reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The primary cause of interference from test compounds in the Ellman's assay is the presence of free thiol groups, which would react with DTNB and produce a false positive signal. This compound does not contain any thiol groups in its structure.[1]
Q4: Could the color of this compound interfere with the absorbance reading at 412 nm?
This is a potential source of interference. The product of the Ellman's reaction, 5-thio-2-nitrobenzoic acid (TNB), has a maximum absorbance at 412 nm.[6][7] If this compound or its derivatives absorb light at or near this wavelength, it could lead to inaccurate results. It is essential to run a proper sample blank containing the test compound without the enzyme to account for its intrinsic absorbance.
Q5: Are there alternatives to the Ellman's assay if I suspect interference?
Yes, if significant and uncorrectable interference is suspected, alternative methods can be employed. These include fluorescent-based assays, which may offer greater sensitivity and different detection wavelengths that avoid the spectral overlap of the test compound.[8] Additionally, modified Ellman's protocols, such as endpoint assays where the reaction is stopped before adding DTNB, can help minimize interactions between the test compound and the chromogenic reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in sample wells (even without enzyme) | 1. The test compound (this compound) absorbs light at 412 nm. 2. The sample is turbid or has precipitated. | 1. Prepare a sample blank containing the buffer, DTNB, and the test compound at the same concentration used in the assay. Subtract the absorbance of this blank from the sample reading. 2. Centrifuge the samples before reading the absorbance. Ensure the compound is fully dissolved in the assay buffer. Consider adjusting the solvent (e.g., using a small, permissible amount of DMSO). |
| Non-linear or unexpected inhibition curves | 1. At high concentrations, the test compound may aggregate, leading to non-specific inhibition. 2. The product of the Ellman's reaction can itself be a weak cholinesterase inhibitor, leading to product inhibition. | 1. Test a wide range of concentrations of this compound. If aggregation is suspected, the addition of a small amount of a non-ionic detergent like Triton X-100 may help, but this must be validated to ensure it does not affect enzyme activity. 2. This is an inherent characteristic of the assay. Using initial velocity readings (the linear phase of the reaction) is crucial. |
| Apparent increase in cholinesterase activity | This is unlikely with known inhibitors but could indicate a reaction between the test compound and the assay components that reduces background absorbance. | Re-evaluate the blanks. Ensure that the compound is not reducing the background hydrolysis of the substrate or DTNB. |
| Inconsistent or irreproducible results | 1. Degradation of DTNB solution due to light exposure. 2. Incorrect pH of the reaction buffer. | 1. Protect the DTNB solution from light by storing it in an amber vial or wrapping the container in foil. Prepare fresh DTNB solution regularly.[9] 2. Verify the pH of the buffer. The optimal pH for the Ellman's assay is typically between 7.5 and 8.5. |
Quantitative Data Summary
The following table summarizes the reported cholinesterase inhibitory activities of norbelladine and its derivatives. This data can serve as a reference for expected activity ranges in your experiments.
| Compound | Enzyme | IC50 (µM) | Selectivity | Reference |
| Norbelladine | Butyrylcholinesterase (BuChE) | 91.6 | - | [2] |
| 3'-O-methylnorbelladine | Butyrylcholinesterase (BuChE) | > 100 | - | [2] |
| This compound | Butyrylcholinesterase (BuChE) | 26.1 | - | [2] |
| 3',4'-O-dimethylnorbelladine | Butyrylcholinesterase (BuChE) | 48.9 | - | [2] |
| Galantamine (Reference) | Acetylcholinesterase (AChE) | 0.92 ± 0.02 | AChE selective | [10] |
| Galantamine (Reference) | Butyrylcholinesterase (BuChE) | 5.97 ± 0.97 | - | [10] |
Experimental Protocols
Standard Ellman's Cholinesterase Assay Protocol
This protocol is adapted for a 96-well plate format.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Reaction Buffer.
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) diluted in Reaction Buffer to the desired concentration.
-
Test Compound: this compound stock solution (e.g., in DMSO), with serial dilutions prepared.
Procedure:
-
Plate Setup:
-
Add 20 µL of Reaction Buffer to the blank wells.
-
Add 20 µL of the test compound at various concentrations to the sample wells.
-
Add 20 µL of a known inhibitor (e.g., galantamine) to the positive control wells.
-
-
Add Enzyme: Add 140 µL of Reaction Buffer and 20 µL of the enzyme solution to all wells except the blank. Mix gently.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate Reaction: Add 10 µL of the DTNB solution and 10 µL of the substrate solution to all wells.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Percent Inhibition = [1 - (V_sample / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol for Assessing Compound Interference
To ensure the observed activity is not an artifact, perform the following control experiments:
-
Compound Absorbance Control:
-
In a well, add 180 µL of Reaction Buffer, 10 µL of DTNB, and 10 µL of the test compound at its highest concentration.
-
Measure the absorbance at 412 nm. This will determine if the compound itself absorbs at this wavelength. This value should be subtracted from the corresponding sample wells.
-
-
Non-enzymatic Substrate Hydrolysis Control:
-
In a well, add 160 µL of Reaction Buffer, 10 µL of DTNB, 10 µL of substrate, and 20 µL of the test compound at its highest concentration (no enzyme).
-
Monitor the absorbance at 412 nm over time. This will check if the test compound catalyzes the hydrolysis of the substrate.
-
-
Compound-DTNB Interaction Control:
-
In a well, add 180 µL of Reaction Buffer, 10 µL of DTNB, and 10 µL of the test compound at its highest concentration.
-
Monitor the absorbance at 412 nm over time. This will determine if the compound reacts directly with DTNB.
-
Visualizations
Caption: Workflow for a typical Ellman's cholinesterase inhibition assay.
Caption: Reaction mechanism of the Ellman's cholinesterase assay and the inhibitory action of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in the Ellman's assay when testing potential inhibitors.
References
- 1. This compound | C16H19NO3 | CID 253994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. Detection Reagent for SH Moiety DTNB | CAS 69-78-3 Dojindo [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 4'-O-Methylnorbelladine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 4'-O-Methylnorbelladine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1][2] Refrigeration at 2-8°C is suitable for short-term storage of fresh materials.[2] Storing at cool or cold temperatures slows down chemical reactions and potential microbial growth.[3] Some sensitive alkaloids may require storage in a freezer at -20°C or lower.[3] Significant degradation of some alkaloids has been observed at temperatures of 40°C and above.[4][5]
Q2: How does light affect the stability of this compound?
A2: this compound, as a phenolic compound, is susceptible to photodegradation caused by light, especially UV light.[3] To prevent this, it is crucial to store the compound in opaque or amber-colored glass containers that block UV light.[3] Storage areas should also be shielded from direct sunlight and strong artificial light.[2][3]
Q3: Should I store this compound in solid form or in solution?
A3: It is generally recommended to store alkaloids in their solid, dry form rather than in solution to enhance stability.[6] If you need to store it in solution, prepare the solution fresh for each experiment whenever possible. For longer-term storage of aqueous extracts, it is advisable to remove the water and replace the oxygen with an inert gas like nitrogen.[6]
Q4: What is the ideal pH for storing this compound in solution?
A4: The stability of alkaloids can be highly dependent on pH.[4][5] As a phenolic compound, this compound may be unstable at high (alkaline) pH.[7] Both acidic and alkaline conditions can catalyze the degradation of related compounds.[8] While specific studies on this compound are limited, a neutral to slightly acidic pH is generally a safer range for phenolic compounds. It is recommended to perform a stability study to determine the optimal pH for your specific application.
Q5: What are the primary degradation pathways for this compound?
A5: Based on its chemical structure as a phenolic alkaloid, the primary degradation pathways for this compound are likely oxidation and photodegradation.[3][8] The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of trace metal ions.[8][9] While hydrolysis of the ether group is possible, it typically requires harsh acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency or unexpected results in assays. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light. 2. Check Purity: Use an analytical method like HPLC to check the purity of your stock. 3. Prepare Fresh Solutions: If using solutions, prepare them fresh before each experiment. |
| Discoloration of the solid compound or solution (e.g., browning). | Oxidation of the phenolic groups.[10][11][12] | 1. Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., nitrogen or argon).[6] 2. Degas Solvents: If preparing solutions, use solvents that have been degassed to remove dissolved oxygen. 3. Antioxidants: For some applications, the addition of a compatible antioxidant to the formulation could be considered.[8] |
| Precipitate formation in a stored solution. | Change in solubility due to temperature fluctuations or degradation leading to less soluble products. | 1. Consistent Temperature: Store solutions at a constant, recommended temperature. Avoid repeated freeze-thaw cycles. 2. Re-dissolve: Gently warm the solution and sonicate to see if the precipitate re-dissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Form | Duration | Temperature | Atmosphere | Light Conditions |
| Solid | Long-term | -20°C[1][2] | Inert gas (e.g., Nitrogen) recommended[6] | In the dark, in amber vials[3] |
| Solid | Short-term | 2-8°C[2] | Standard | In the dark, in amber vials[3] |
| Solution (Aqueous) | Long-term | Not Recommended[6] | - | - |
| Solution (Aqueous) | Short-term | 2-8°C | Degassed solvent, inert overlay | In the dark, in amber vials |
| Frozen Solution | Medium-term | -20°C | Degassed solvent, inert overlay | In the dark, in amber vials |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method to assess the stability of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several amber HPLC vials.
-
Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, exposed to light).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically suitable for alkaloid analysis.
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: Approximately 1 mL/min.
-
-
Data Collection and Analysis:
-
Inject a sample from each storage condition at specified time points (e.g., T=0, 1 week, 1 month, 3 months).
-
Record the peak area of the this compound peak.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (T=0).
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Troubleshooting workflow for degraded this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended experimental workflow for handling this compound.
References
- 1. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. The Science of Plant Extract Storage: Ensuring Longevity and Potency [greenskybio.com]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Can refrigeration lesson the life of an alkaloid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose [agris.fao.org]
Technical Support Center: Synthesis and Purification of 4'-O-Methylnorbelladine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis and purification of 4'-O-Methylnorbelladine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound, a key precursor in the biosynthesis of many Amaryllidaceae alkaloids, typically involves the condensation of tyramine and a benzaldehyde derivative.[1][2] The most common starting materials are tyramine and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1] The synthesis then proceeds through norbelladine, which is subsequently methylated.[3]
Q2: What is the key reaction in the synthesis of the core structure of this compound?
A2: The formation of the core tetrahydroisoquinoline ring system, which is structurally related to norbelladine, is often achieved through a Pictet-Spengler reaction.[4][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing reaction.[6]
Q3: What are the most effective methods for purifying crude this compound?
A3: The most effective purification methods for alkaloids like this compound include chromatographic techniques and crystallization.[7] Column chromatography using silica gel or alumina is a widely used method.[8][9] Other techniques like preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can also be employed for high-purity isolation.[7] Crystallization is effective for removing impurities if a suitable solvent system is found.[10]
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound can be assessed using various analytical techniques. High-performance liquid chromatography (HPLC) is a common method for determining purity and quantifying impurities.[7][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and identify any residual solvents or impurities.[2] Mass spectrometry can be used to confirm the molecular weight of the desired product.[7]
Q5: What are some potential impurities that can form during the synthesis of this compound?
A5: Potential impurities can include unreacted starting materials (tyramine and the benzaldehyde derivative), side-products from the Pictet-Spengler reaction, and products of over-methylation (e.g., 3',4'-O-dimethylnorbelladine).[3][12] Regioisomers can also form as side products during the cyclization reaction.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction conditions (temperature, pH, reaction time). - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions based on literature procedures.[1] - Ensure starting materials are pure and dry. |
| Presence of Multiple Spots on TLC After Synthesis | - Formation of side products. - Unreacted starting materials. - Decomposition of the product. | - Adjust the stoichiometry of the reactants. - Modify the reaction conditions to minimize side-product formation. - Proceed with column chromatography for separation of the desired product from impurities.[9] |
| Difficulty in Purifying the Product by Column Chromatography | - Poor separation of spots on TLC. - Product is unstable on silica gel. - Inappropriate solvent system for elution. | - Systematically test different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol) to achieve better separation on TLC before attempting column chromatography.[14] - Consider using a different stationary phase, such as alumina.[9] - If the compound is basic, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - Presence of impurities that inhibit crystallization. | - Dry the product under high vacuum for an extended period. - Attempt purification by column chromatography to remove impurities. - Try to form a salt (e.g., hydrochloride) which may be more likely to crystallize.[8] |
| Purity Does Not Improve After Recrystallization | - Impurities have similar solubility to the product in the chosen solvent system. - The product and impurity form a solid solution. | - Experiment with a variety of different solvent systems for recrystallization.[12] - If recrystallization is ineffective, further purification by preparative HPLC may be necessary.[7] |
Quantitative Data
Table 1: Exemplary Yields and Purity of this compound and Related Compounds
| Compound | Synthesis Step | Typical Yield | Purity | Analytical Method | Reference |
| Norbelladine derivatives | Reductive amination | 84% | >95% | NMR | [15] |
| This compound | Enzymatic methylation | - | High | HPLC-MS | [3] |
| N-methylated norbelladine derivatives | Multi-step synthesis | - | >95% | NMR | [2] |
Experimental Protocols
Protocol 1: General Synthesis of Norbelladine Derivatives via Reductive Amination
This protocol is a general representation based on the synthesis of related norbelladine structures.[2][15]
-
Imine Formation: Dissolve the substituted benzaldehyde (1 equivalent) and tyramine (1 equivalent) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of water.
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol for the purification of organic compounds.[14]
-
Column Packing: Select a column of appropriate size. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Dry pack the column with silica gel (230-400 mesh).[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).
-
Elution: Place the column in a fume hood and add the chosen eluent (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol). Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors | MDPI [mdpi.com]
- 2. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. DSpace [cora.ucc.ie]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Preparation of Shortened Norbelladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 4'-O-Methylnorbelladine and Galanthamine as Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitory efficacy of galanthamine, a well-established drug for Alzheimer's disease, and its biosynthetic precursor, 4'-O-Methylnorbelladine. This analysis is supported by available experimental data to inform further research and drug development efforts in the field of neurodegenerative diseases.
Executive Summary
Galanthamine is a potent, clinically approved acetylcholinesterase inhibitor with a dual mechanism of action that also includes allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2][3] In contrast, this compound, a key intermediate in the biosynthesis of galanthamine and other Amaryllidaceae alkaloids, demonstrates significantly weaker activity as an acetylcholinesterase inhibitor based on data from its close derivatives.[3] While direct experimental data for the AChE inhibitory activity of this compound is limited, studies on related norbelladine compounds suggest a primary role as a biosynthetic precursor rather than a potent cholinesterase inhibitor.
Quantitative Comparison of Cholinesterase Inhibition
The following table summarizes the available quantitative data for the inhibitory activity of galanthamine, this compound, and its close derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| Galanthamine | Acetylcholinesterase (AChE) | 0.35[4] | Potent and selective inhibitor. |
| Butyrylcholinesterase (BuChE) | 18.6[4] | Over 50-fold more selective for AChE. | |
| This compound | Acetylcholinesterase (AChE) | Not Reported | Data on close derivatives suggest weak inhibition. |
| Butyrylcholinesterase (BuChE) | 26.1 - 91.6 (for O-methylated forms)[5] | Moderate inhibitory activity. | |
| 3',4'-O-Dimethylnorbelladine | Acetylcholinesterase (AChE) | 319.6[3] | Moderate inhibitor, significantly weaker than galanthamine. |
Mechanism of Action
Galanthamine exerts its therapeutic effects through a dual mechanism:
-
Competitive and Reversible Inhibition of AChE: Galanthamine binds to the active site of acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][2]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on nAChRs, increasing their sensitivity to acetylcholine. This further amplifies cholinergic signaling.[1][2]
This compound , as a precursor, does not share this dual mechanism. Its primary biological role is within the biosynthetic pathway leading to the formation of galanthamine and other Amaryllidaceae alkaloids.[6][7][8] While some norbelladine derivatives exhibit inhibitory activity against butyrylcholinesterase (BuChE), their potency against AChE is considerably lower than that of galanthamine.[1][3]
Signaling Pathways and Biosynthesis
The biosynthesis of galanthamine from this compound involves a key intramolecular oxidative phenol coupling reaction. The following diagram illustrates this biosynthetic pathway.
The mechanism of action of galanthamine at the synapse is depicted in the following diagram, highlighting its dual function.
References
- 1. Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 5. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of 4'-O-Methylnorbelladine and Other Norbelladine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of 4'-O-Methylnorbelladine and other norbelladine derivatives, supported by experimental data. Norbelladine and its analogs, key precursors in the biosynthesis of Amaryllidaceae alkaloids, are of growing interest for their therapeutic potential, including anticancer activities.[1][2][3][4] Understanding the structure-activity relationships of these compounds is crucial for the development of novel cytotoxic agents.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and a series of other O-methylated and N-methylated norbelladine derivatives has been evaluated against various cancer cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values, providing a quantitative comparison of their potency. Lower CC50 values indicate higher cytotoxicity.
| Compound | THP-1 (Human Leukemia) CC50 (µM) | Huh7 (Human Hepatocarcinoma) CC50 (µM) | HCT-8 (Human Adenocarcinoma) CC50 (µM) |
| Norbelladine | 148.5[5] - 233[5] | 72.6[1][2][3] | >500[5] |
| This compound | >200[1][2] (>500[5]) | >500[5] | >500[5] |
| 3'-O-Methylnorbelladine | 99.0[1][2] (>500[5]) | >500[5] | >500[5] |
| 3',4'-O-Dimethylnorbelladine | >200[1][2] (>500[5]) | 173.1[1][2] | >500[5] |
| N-Methylnorbelladine | 227[5] | 386.2[5] | >500[5] |
| 4'-O,N-Dimethylnorbelladine | >500[5] | 460.5[5] | >500[5] |
| Norcraugsodine | 27.0[1][2] | 137.9[1][2] | Not Reported |
| Lycorine (Positive Control) | <50[1][3] | <50[1][3] | Not Reported |
Data Interpretation:
From the compiled data, it is evident that this compound generally exhibits low cytotoxicity against the tested cell lines, with CC50 values exceeding 200 or 500 µM.[1][2][5] In contrast, the parent compound, norbelladine, shows moderate cytotoxicity, particularly against Huh7 cells (CC50 = 72.6 µM).[1][2][3] Interestingly, norcraugsodine, a closely related precursor, displayed the highest cytotoxicity among the tested norbelladine-type alkaloids against the THP-1 cell line with a CC50 of 27.0 µM.[1][2]
The methylation pattern on the aromatic rings and the nitrogen atom significantly influences the cytotoxic activity. For instance, 3'-O-methylation appears to be more favorable for cytotoxicity against THP-1 cells compared to 4'-O-methylation.[1][2] N-methylation of norbelladine resulted in a slight decrease in cytotoxicity against both THP-1 and Huh7 cells.[5]
Experimental Protocols
The cytotoxicity data presented above were primarily obtained using a standardized cell viability assay. The detailed methodology is crucial for the replication and validation of these findings.
Cell Viability Assay Protocol:
-
Cell Culture: Human cancer cell lines (THP-1, Huh7, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds (norbelladine derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cultured cells are treated with various concentrations of the norbelladine derivatives (typically ranging from 6.25 µM to 200 µM or higher).[1][3][6] A vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like lycorine) are included in each experiment.[1][3][6]
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.[1][3][5]
-
Viability Assessment: Cell viability is determined by measuring the cellular ATP levels using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[6] The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are normalized to the vehicle-treated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the cytotoxicity assay used to evaluate the norbelladine derivatives.
Caption: Workflow for determining the cytotoxicity of norbelladine derivatives.
Potential Signaling Pathways in Cytotoxicity
While the specific signaling pathways mediating the cytotoxic effects of this compound and its derivatives have not been fully elucidated in the reviewed studies, the induction of apoptosis is a common mechanism for many cytotoxic compounds. The diagram below illustrates a generalized overview of key apoptotic signaling pathways that could be investigated in future studies.
Caption: Generalized apoptotic signaling pathways potentially involved in cytotoxicity.
Conclusion
The available data suggest that this compound is significantly less cytotoxic than its parent compound, norbelladine, and other derivatives like norcraugsodine. The cytotoxic potency of norbelladine derivatives is highly dependent on the substitution pattern on the aromatic rings and the amine. These findings provide valuable insights into the structure-activity relationships of this class of compounds and can guide the design of future analogs with enhanced cytotoxic activity for potential therapeutic applications. Further research is warranted to elucidate the precise molecular mechanisms and signaling pathways responsible for the observed cytotoxic effects.
References
- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Acetylcholinesterase Binding Modes: 4'-O-Methylnorbelladine and Donepezil
A comprehensive guide for researchers and drug development professionals on the binding interactions of a naturally derived alkaloid and a synthetic drug with acetylcholinesterase.
This guide provides a detailed comparative analysis of the binding modes of 4'-O-Methylnorbelladine, a naturally occurring Amaryllidaceae alkaloid, and Donepezil, a well-established synthetic drug used for the treatment of Alzheimer's disease. Both compounds target the enzyme acetylcholinesterase (AChE), a key player in cholinergic neurotransmission. Understanding their distinct binding mechanisms is crucial for the rational design of novel and more effective AChE inhibitors.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound and donepezil against acetylcholinesterase have been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | human Acetylcholinesterase (hAChE) | > 100 µM | [1] |
| Donepezil | human Acetylcholinesterase (hAChE) | 6.7 nM |
Note: The IC50 value for this compound indicates weak inhibitory activity at the tested concentration.
Binding Mode Analysis
The interaction of a ligand with its target protein is fundamental to its mechanism of action. The binding modes of donepezil and this compound with acetylcholinesterase have been elucidated through a combination of experimental techniques and computational modeling.
Donepezil: A Dual Binding Site Inhibitor
Donepezil is a potent, reversible, and non-competitive inhibitor of AChE.[2] Its binding mode has been extensively studied and is characterized by its interaction with two distinct sites within the enzyme's active site gorge: the catalytic active site (CAS) and the peripheral anionic site (PAS).[3]
The benzylpiperidine moiety of donepezil interacts with the CAS, which is located at the bottom of the gorge. This interaction is primarily mediated by π-π stacking with the indole ring of Trp86.[4] The indanone moiety of donepezil extends towards the entrance of the gorge and binds to the PAS.[4] This interaction involves a π-π stacking interaction with the aromatic side chain of Trp279.[3] This dual binding allows donepezil to effectively block the entry of the substrate, acetylcholine, into the active site and inhibit its hydrolysis.
References
- 1. Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amaryllidaceae Alkaloids of Norbelladine-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity of 4'-O-Methylnorbelladine and its Analogs for Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BuChE)
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The pursuit of selective cholinesterase inhibitors is a cornerstone of drug development for neurodegenerative diseases, particularly Alzheimer's disease. While acetylcholinesterase (AChE) has historically been the primary target, butyrylcholinesterase (BuChE) is increasingly recognized for its role in the later stages of the disease. This guide provides a comparative analysis of the selectivity of norbelladine and its methylated derivatives, including compounds structurally related to 4'-O-Methylnorbelladine, for AChE versus BuChE, supported by experimental data and detailed protocols.
Quantitative Analysis of Cholinesterase Inhibition
Experimental data reveals a strong preference for BuChE inhibition among norbelladine and its O-methylated derivatives. Notably, most of these compounds exhibit weak or negligible activity against AChE, highlighting their potential as selective BuChE inhibitors.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE IC50 / BuChE IC50) |
| Norbelladine | > 500 | 26.13 | > 19.1 |
| 3',4'-O-dimethylnorbelladine | 319.6 | 91.6 | ~0.35 |
| N-methylnorbelladine | Not specified (>43.6% inhibition at 500µM) | 4 | Not applicable |
| 4'-O,N-dimethylnorbelladine | Not specified (>43.6% inhibition at 500µM) | 10.4 | Not applicable |
Data compiled from multiple studies.[1][2]
Experimental Protocols
The inhibitory activity of the compounds was determined using a modified Ellman's method, a widely accepted spectrophotometric assay for measuring cholinesterase activity.
Principle: The assay measures the activity of AChE or BuChE by monitoring the production of thiocholine from the hydrolysis of the substrate (acetylthiocholine or butyrylthiocholine). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or recombinant human AChE
-
Butyrylcholinesterase (BuChE) from equine serum or recombinant human BuChE
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of substrates (ATCI and BTCI), DTNB, and test compounds in appropriate buffers and solvents.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or solvent for control)
-
AChE or BuChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BuChE) to all wells.
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: The rate of reaction (change in absorbance per unit time) is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow and Selectivity
To further clarify the experimental process and the concept of selectivity, the following diagrams are provided.
Caption: Experimental workflow for determining cholinesterase inhibition using the Ellman's method.
Caption: Logical relationship illustrating the high selectivity of norbelladine analogs for BuChE over AChE.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-O-Methylnorbelladine Detection
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision based on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of a validated HPLC-UV method and a representative high-performance LC-MS/MS method for the quantification of 4'-O-Methylnorbelladine.
Table 1: HPLC-UV Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Representative LC-MS/MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key experimental protocols for the quantification of this compound in a plant matrix (e.g., Narcissus spp. bulb extract) using HPLC-UV and LC-MS/MS.
Sample Preparation from Plant Matrix
A robust sample preparation is crucial for accurate and reproducible results. A common procedure for extracting alkaloids from plant material is as follows:
-
Homogenization: Homogenize the lyophilized and powdered plant material (e.g., 1 gram) in an acidic extraction solvent (e.g., 10 mL of 1% sulfuric acid in methanol).
-
Extraction: Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Liquid-Liquid Extraction: Collect the supernatant and adjust the pH to 9-10 with ammonium hydroxide. Partition the alkaloids into an organic solvent (e.g., dichloromethane or ethyl acetate) by repeated extractions.
-
Drying and Reconstitution: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. Reconstitute the residue in a known volume of the initial mobile phase for analysis.
HPLC-UV Method Protocol
This protocol is based on methods developed for the analysis of Amaryllidaceae alkaloids in plant extracts.
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: 0.1% trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
A linear gradient from 10% to 50% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Quantification: External standard calibration curve of this compound.
LC-MS/MS Method Protocol
This representative protocol is based on established methods for the sensitive quantification of alkaloids in biological matrices.
-
Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
A linear gradient from 5% to 95% B over 10 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized. A hypothetical transition could be m/z 288.1 → 137.1.
-
Quantification: Internal standard method using a structurally similar compound or a stable isotope-labeled this compound.
Mandatory Visualization
For Immediate Release
This guide provides a comparative analysis of the in vitro antiviral activity of 4'-O-Methylnorbelladine against related Amaryllidaceae alkaloids, including norbelladine, lycorine, and galanthamine. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds as antiviral agents.
Summary of Antiviral Activity
Recent studies have highlighted the antiviral potential of norbelladine and its derivatives.[1][2][3][4] this compound, a methylated derivative of norbelladine, has demonstrated inhibitory activity against a range of viruses, particularly flaviviruses and coronaviruses. This guide synthesizes the available experimental data to offer a direct comparison of its antiviral spectrum with its parent compound, norbelladine, and other prominent alkaloids from the same family, lycorine and galanthamine.
Data Presentation: Quantitative Antiviral Data
The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for this compound and related alkaloids against various viruses. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
| Alkaloid | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Dengue Virus (DENV) | Huh7 | 79.56 | >500 | >6.28 | [1] |
| Human Coronavirus OC43 | HCT-8 | 163.2 | >500 | >3.06 | [1] | |
| HIV-1 | THP-1 | 63.04 | >500 | >7.93 | [1] | |
| Norbelladine | Dengue Virus (DENV) | Huh7 | 81.01 | 304.5 | 3.76 | [1] |
| Human Coronavirus OC43 | HCT-8 | 126.8 | >500 | >3.94 | [1] | |
| HIV-1 | THP-1 | 54.21 | 148.4 | 2.74 | [1] | |
| Lycorine | MERS-CoV | Vero | 1.021 ± 0.025 | Not Reported | Not Reported | [5] |
| SARS-CoV | Vero | 2.123 ± 0.053 | Not Reported | Not Reported | [5] | |
| SARS-CoV-2 | Vero | 0.878 ± 0.022 | Not Reported | Not Reported | [5] | |
| Sindbis Virus (SINV) | BHK-21 | 1.05 | Not Reported | Not Reported | ||
| Semliki Forest Virus (SFV) | BHK-21 | 0.83 | Not Reported | Not Reported | ||
| Venezuelan Equine Encephalomyelitis Virus (VEEV) | BHK-21 | 0.31 | Not Reported | Not Reported | ||
| Galanthamine | Various | Limited specific data available |
Experimental Protocols
The antiviral data presented in this guide were primarily generated using the following established in vitro methodologies:
Cytopathic Effect (CPE) Inhibition Assay
This assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effect).
-
Cell Preparation: A monolayer of susceptible host cells (e.g., Vero E6, Huh7, HCT-8) is seeded in 96-well plates and incubated until confluent.
-
Compound Preparation: The test alkaloids are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium.
-
Infection and Treatment: The cell monolayers are washed, and the medium is replaced with the prepared alkaloid dilutions. The cells are then infected with a known titer of the target virus. Control wells include cells with no virus (cell control) and cells with virus but no compound (virus control).
-
Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: The extent of CPE is quantified. This can be done microscopically or, more quantitatively, by staining the remaining viable cells with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is measured using a plate reader.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control. The CC₅₀ is determined in parallel by treating uninfected cells with the same compound dilutions and measuring cell viability.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
-
Cell and Virus Preparation: Confluent monolayers of susceptible cells are prepared in multi-well plates. A virus stock with a known titer is serially diluted.
-
Infection: The cell monolayers are infected with a dilution of the virus calculated to produce a countable number of plaques.
-
Treatment: After a period for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test alkaloid. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions or "plaques."
-
Incubation and Staining: The plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Flow Cytometry-Based Antiviral Assay
This method is particularly useful for viruses that have been engineered to express a fluorescent reporter protein (e.g., GFP) upon infection.
-
Cell Seeding and Infection: Host cells are seeded in multi-well plates. The following day, the cells are infected with the reporter virus in the presence of serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that allows for sufficient expression of the reporter protein (e.g., 24-72 hours).
-
Cell Harvesting and Analysis: The cells are harvested, and the percentage of fluorescent (infected) cells is determined using a flow cytometer.
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces the percentage of infected cells by 50% compared to the untreated virus control.
Mandatory Visualization
Caption: A generalized workflow for in vitro antiviral activity screening.
References
- 1. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lycorine, a non-nucleoside RNA dependent RNA polymerase inhibitor, as potential treatment for emerging coronavirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of 4'-O-Methylnorbelladine as a Cholinesterase Inhibitor: A Comparative In Silico and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative data for 4'-O-Methylnorbelladine and alternative acetylcholinesterase inhibitors. It is important to note that the in silico data for this compound pertains to its interaction with butyrylcholinesterase (BuChE), a related but distinct enzyme from acetylcholinesterase (AChE).
| Compound | Target Enzyme | In Silico Binding Energy (kcal/mol) | Experimental IC50 |
| This compound | Butyrylcholinesterase (BuChE) | Data not available | 16.1 µM (for BuChE)[1] |
| Donepezil | Acetylcholinesterase (AChE) | -10.8 to -12.5 | 22 nM to 0.021 µM |
| Galantamine | Acetylcholinesterase (AChE) | -10.1 to -10.6 | 0.31 µg/mL to 1.7 µM |
| Rivastigmine | Acetylcholinesterase (AChE) | -7.7 to -7.8 | 4.15 µM to 71.1 µM |
Experimental Protocols
In Silico Molecular Docking
In silico molecular docking is a computational technique used to predict the binding affinity and interaction of a ligand with a protein receptor. The general protocol for such a study is as follows:
-
Protein and Ligand Preparation :
-
The three-dimensional crystal structure of the target enzyme (e.g., human acetylcholinesterase, PDB ID: 4EY7) is obtained from the Protein Data Bank.
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned to each atom.
-
The 3D structure of the ligand (e.g., this compound) is generated and optimized for its lowest energy conformation.
-
-
Grid Generation and Docking :
-
A grid box is defined around the active site of the enzyme to specify the search space for the ligand.
-
Docking simulations are performed using software such as AutoDock or MOE (Molecular Operating Environment). The software explores various possible conformations and orientations of the ligand within the enzyme's active site.
-
-
Scoring and Analysis :
-
The binding affinity is estimated using a scoring function, which calculates the binding energy in kcal/mol. A more negative value indicates a stronger predicted binding affinity.
-
The best-docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to measure the enzymatic activity of acetylcholinesterase and to determine the inhibitory potency of compounds.
-
Principle : The assay measures the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
-
Procedure :
-
A reaction mixture is prepared containing phosphate buffer (pH 8.0), DTNB, and the AChE enzyme.
-
The test compound (inhibitor) at various concentrations is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by adding the substrate, acetylthiocholine.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the in silico docking workflow and the mechanism of acetylcholinesterase inhibition.
Caption: Workflow of an in silico molecular docking study.
Caption: Acetylcholinesterase inhibition by a competitive inhibitor.
Concluding Remarks
The available data suggests that this compound exhibits inhibitory activity against butyrylcholinesterase, a promising target in the context of Alzheimer's disease. However, a significant knowledge gap exists regarding its specific interaction with acetylcholinesterase. The lack of direct in silico docking studies with AChE prevents a direct comparison of its binding affinity with established drugs like Donepezil, Galantamine, and Rivastigmine.
Future research should focus on conducting in silico docking simulations of this compound with human acetylcholinesterase to predict its binding energy and interaction patterns. Furthermore, experimental validation of its AChE inhibitory activity through in vitro assays is crucial to ascertain its potential as a therapeutic agent for Alzheimer's disease. The detailed protocols provided in this guide offer a standardized framework for conducting such investigations, enabling a more direct and comprehensive comparison with existing treatments.
References
Validating the In Vitro Promise of 4'-O-Methylnorbelladine: A Comparative Guide for In Vivo Translation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activities of 4'-O-Methylnorbelladine with relevant alternatives, alongside the detailed experimental data and protocols necessary for researchers to build upon these findings. While in vitro studies have illuminated the potential of this compound as an antiviral and a butyrylcholinesterase inhibitor, this guide also highlights the critical need for in vivo validation to translate these promising results into tangible therapeutic applications.
In Vitro Activity of this compound: A Quantitative Comparison
The following tables summarize the key in vitro biological activities of this compound and its parent compound, norbelladine, providing a clear comparison of their potency.
Table 1: Antiviral Activity of Norbelladine Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| This compound | Dengue Virus (DENV) | Huh7 | 24.1 - 44.9 | >200 | >4.9 | [1] |
| Norbelladine | Dengue Virus (DENV) | Huh7 | 50.4 | 72.6 | 1.5 | [1] |
| This compound | Human Immunodeficiency Virus 1 (HIV-1) | THP-1 | >100 | >200 | - | [2] |
| Norbelladine | Human Immunodeficiency Virus 1 (HIV-1) | THP-1 | 66.89 | 148.5 | 2.22 | [2] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Norbelladine Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | Butyrylcholinesterase (BuChE) | 16.1 | [2] |
| Norbelladine | Butyrylcholinesterase (BuChE) | 8 | [2] |
| 4'-O,N-dimethylnorbelladine | Butyrylcholinesterase (BuChE) | 10.4 | [2] |
| N-methylnorbelladine | Butyrylcholinesterase (BuChE) | 4 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key in vitro assays cited.
Antiviral Activity Assay (Dengue Virus)
This protocol is adapted from studies evaluating the anti-DENV activity of norbelladine derivatives.[3]
-
Cell Culture: Human hepatoma (Huh7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Propagation: Dengue virus (e.g., DENV-2, New Guinea C strain) is propagated in C6/36 mosquito cells. Viral titers are determined by plaque assay on BHK-21 cells.
-
Antiviral Assay:
-
Huh7 cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
Cells are infected with DENV at a multiplicity of infection (MOI) of 0.5 for 2 hours at 37°C.
-
After incubation, the virus-containing medium is removed, and the cells are washed with PBS.
-
Fresh medium containing various concentrations of this compound or control compounds is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48 hours at 37°C.
-
-
Quantification of Viral Replication:
-
Viral RNA is extracted from the cell culture supernatant using a commercial viral RNA extraction kit.
-
Quantitative real-time PCR (qRT-PCR) is performed to quantify the viral RNA copy number.
-
Alternatively, a plaque assay can be performed on the supernatant to determine the infectious virus titer.
-
-
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT or MTS assay) is performed on uninfected Huh7 cells treated with the same concentrations of the compounds to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the compound concentration. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring cholinesterase activity.[4][5][6]
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
Butyrylthiocholine iodide (BTCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Butyrylcholinesterase (from equine serum)
-
This compound and control inhibitors
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution (10 mM in buffer)
-
10 µL of the test compound solution at various concentrations (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 1%). A solvent control is included.
-
-
The plate is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding 20 µL of BTCI solution (10 mM in buffer) to each well.
-
The absorbance is measured immediately at 412 nm using a microplate reader and then monitored kinetically for 5-10 minutes.
-
-
Data Analysis:
-
The rate of reaction (change in absorbance per minute) is calculated for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Dengue Virus Replication
Dengue virus manipulates host cell signaling pathways to facilitate its replication. One such pathway involves the PI3K/Akt/mTOR axis, which is crucial for cell survival and proliferation.[1][7][8]
Caption: Dengue Virus replication pathway and potential inhibition.
Butyrylcholinesterase Inhibition and its Role in Neurodegeneration
Butyrylcholinesterase plays a role in acetylcholine hydrolysis, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[2][9][10]
Caption: Mechanism of BuChE inhibition by this compound.
Experimental Workflow for In Vitro to In Vivo Validation
The logical progression from in vitro discovery to in vivo validation is a cornerstone of drug development.
Caption: Workflow for validating in vitro activity in vivo.
The Path Forward: The Imperative for In Vivo Validation
The in vitro data for this compound is a compelling starting point. However, the significant gap in the current research landscape is the absence of in vivo studies to validate these findings. To advance this compound as a potential therapeutic agent, the following steps are critical:
-
In Vivo Antiviral Studies: Animal models of Dengue virus infection, such as AG129 mice, should be employed to assess the in vivo efficacy of this compound in reducing viral load, mitigating disease symptoms, and improving survival rates.
-
In Vivo Butyrylcholinesterase Inhibition Studies: Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia) can be utilized to determine if the in vitro BuChE inhibition by this compound translates to improvements in learning and memory.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to understand the compound's behavior in a living system and to establish a safe therapeutic window.
By systematically addressing these research gaps, the scientific community can determine the true therapeutic potential of this compound and pave the way for its potential clinical development.
References
- 1. Frontiers | Dengue activates mTORC2 signaling to counteract apoptosis and maximize viral replication [frontiersin.org]
- 2. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. scbt.com [scbt.com]
- 9. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Pathways to 4'-O-Methylnorbelladine
For Researchers, Scientists, and Drug Development Professionals
4'-O-Methylnorbelladine is a key biosynthetic precursor to a wide array of Amaryllidaceae alkaloids, a class of compounds with significant therapeutic potential, including the Alzheimer's drug galanthamine. The efficient synthesis of this compound is therefore of considerable interest to the pharmaceutical and organic synthesis communities. This guide provides a comparative overview of three distinct synthetic routes to this pivotal intermediate, offering a detailed examination of their methodologies, performance, and underlying chemical principles.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Direct Reductive Amination | Route 2: Stepwise Synthesis via Norbelladine | Route 3: Pictet-Spengler Reaction (Proposed) |
| Starting Materials | Isovanillin, Tyramine | 3,4-Dihydroxybenzaldehyde, Tyramine, Methylating agent | Tyramine, 3-Hydroxy-4-methoxybenzaldehyde |
| Key Reagents | Sodium borohydride (NaBH₄) or H₂/Pd-C | Sodium borohydride (NaBH₄), Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) | Protic or Lewis acid (e.g., TFA, BF₃·OEt₂) |
| Number of Steps | 1 (one-pot) or 2 | 2 | 1 |
| Overall Yield | Moderate to High (Varies with specific protocol) | Moderate | Potentially High (reaction dependent) |
| Key Advantages | Convergent, potentially one-pot | Allows for isolation and purification of norbelladine intermediate | Forms a cyclic analogue, potential for diverse library synthesis |
| Key Disadvantages | Potential for side reactions | Longer overall sequence | May require harsher conditions, potential for rearrangement |
Experimental Protocols
Route 1: Direct Reductive Amination of Isovanillin and Tyramine
This approach offers a convergent and efficient synthesis of this compound through the formation of an imine intermediate, which is subsequently reduced.
Step 1: Imine Formation and Reduction.
-
To a solution of isovanillin (1.0 eq) in methanol, add tyramine (1.0 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
The mixture is then cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 3-4 hours.
-
Upon completion, the reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford this compound.[1]
Route 2: Stepwise Synthesis via Norbelladine Intermediate
This two-stage route involves the initial synthesis of norbelladine, followed by selective O-methylation at the 4'-position.
Step 1: Synthesis of Norbelladine.
-
3,4-Dihydroxybenzaldehyde (1.0 eq) and tyramine (1.0 eq) are dissolved in methanol.
-
The solution is stirred at room temperature for 2 hours to form the imine intermediate.
-
The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 eq) is added slowly.
-
The reaction is stirred overnight at room temperature.
-
The solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield crude norbelladine, which can be purified by crystallization or chromatography.
Step 2: Selective 4'-O-Methylation of Norbelladine.
-
Norbelladine (1.0 eq) is dissolved in a suitable solvent such as acetone or DMF.
-
Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) is added to the solution, followed by methyl iodide (CH₃I, 1.1 eq).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).
-
The inorganic salts are filtered off, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield this compound.[2]
Route 3: Proposed Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a powerful tool for the synthesis of tetrahydroisoquinoline scaffolds and can be adapted for the synthesis of this compound analogues.
Proposed Synthesis:
-
Tyramine (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) are dissolved in a suitable solvent (e.g., toluene, dichloromethane).
-
A protic acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., boron trifluoride etherate) is added as a catalyst.
-
The reaction mixture is heated to reflux and monitored for the formation of the cyclized product.
-
Upon completion, the reaction is cooled and neutralized with a base.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography would yield the tetrahydroisoquinoline analogue of this compound.[3][4][5]
Visualizing the Synthetic Strategies
The following diagrams illustrate the logical flow and key transformations in the discussed synthetic routes.
Caption: Comparative workflow of the three synthetic routes to this compound.
Caption: A generalized experimental workflow applicable to all three synthetic routes.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 4'-O-Methylnorbelladine
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for 4'-O-Methylnorbelladine, a phenethylamine alkaloid intermediate in the biosynthesis of various Amaryllidaceae alkaloids. The following protocols are designed for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While comprehensive toxicological data is not widely available, related compounds and Safety Data Sheets (SDS) for similar chemicals suggest that it should be handled with care.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Ingestion: If swallowed, seek immediate medical attention.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 273.33 g/mol | PubChem[1] |
| Appearance | Typically a white to off-white solid | EvitaChem[2] |
| Melting Point | Not extensively characterized | EvitaChem[2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Water solubility is limited. | Inferred from chemical structure and general alkaloid properties. |
| pKa | Data not available |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with most laboratory chemicals, involves a multi-step process focused on containment, labeling, and transfer to a certified waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and shatter-proof container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Container Labeling:
-
Affix a hazardous waste label to each container.
-
Clearly write the full chemical name: "this compound".
-
List all other components of the waste mixture and their approximate concentrations.
-
Indicate the start date of waste accumulation.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a secondary containment tray to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often six months to a year), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent in which this compound is soluble (e.g., methanol or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the designated liquid waste container for this compound.
-
Final Cleaning: After the solvent rinse, the glassware can be washed with soap and water.
Experimental Protocol: Spill Management
-
Evacuate and Ventilate: If a significant amount of solid is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For absorbed liquid spills, transfer the absorbent material into the solid waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. Adherence to these procedures, in conjunction with your institution's specific guidelines and local regulations, is essential for maintaining a safe research environment.
References
Personal protective equipment for handling 4'-O-Methylnorbelladine
Essential Safety and Handling Guide for 4'-O-Methylnorbelladine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a phenethylamine alkaloid. Given its classification and relationship to other biologically active alkaloids, it should be handled as a potent compound with potential toxicity. The following procedures are based on established protocols for handling high-potency active pharmaceutical ingredients (HPAPIs) to ensure the safety of all laboratory personnel.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended. Gloves should be changed frequently and immediately if contaminated. Nitrile gloves offer good resistance to a variety of chemicals.[2][3] |
| Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing. | |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the compound in powdered form or if there is a risk of aerosol generation.[4] For higher-risk procedures, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5] |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure risk. All operations involving this compound should be performed within a certified chemical fume hood or a glove box to contain any dust or aerosols.
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Place a plastic-backed absorbent liner on the work surface to contain any potential spills.
Handling:
-
Don the appropriate PPE following the donning sequence protocol.
-
Carefully weigh the required amount of this compound in the fume hood. Use a dedicated spatula and weighing vessel.
-
If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Cap all containers securely when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Properly dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Doff PPE according to the specified protocol to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing PPE.
Experimental Protocols
PPE Donning and Doffing Procedure
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers: Sit down and put on shoe covers, one at a time.
-
Gown: Put on the disposable gown, ensuring it is securely tied at the back.
-
Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.
-
Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.
-
Eye Protection: Remove safety goggles or face shield from the back.
-
Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full suite of recommended PPE.
-
Contain the Spill: For a solid spill, gently cover it with absorbent pads. For a liquid spill, surround the area with absorbent material, working from the outside in.
-
Clean the Spill: Carefully collect the absorbed material using a scoop or other appropriate tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water, followed by a rinse with water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, glassware, and unused compound, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Containerization:
-
Solid Waste: Place all contaminated solid waste (e.g., gloves, gowns, absorbent pads) into a clearly labeled, sealable hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name, "this compound".
-
Storage: Store hazardous waste in a designated, secure satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not pour any waste containing this compound down the drain.[6]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
